molecular formula C8H17NO2 B7848060 3-[(1-Methylpropyl)amino]-butanoic acid

3-[(1-Methylpropyl)amino]-butanoic acid

货号: B7848060
分子量: 159.23 g/mol
InChI 键: DKWHBHNRCUGDER-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-[(1-Methylpropyl)amino]-butanoic acid is a synthetic β-amino acid derivative of significant interest in advanced pharmaceutical and medicinal chemistry research. This compound features a nitrogen atom at the β-position relative to the carboxylic acid group, a structural motif known to enhance metabolic stability by conferring resistance to proteolytic enzymes . Researchers value this molecule as a versatile building block for developing novel prodrugs and peptidomimetics. The amino acid moiety can be utilized to improve the water solubility and bioavailability of parent drug molecules, while its structure may allow for targeted delivery via specialized amino acid transport systems, such as the L-type amino acid transporters (LAT1) expressed at critical biological barriers . This makes it a promising candidate for applications in CNS drug delivery and the design of anticancer agents. Furthermore, its scaffold is highly amenable to heterocyclic functionalization, opening avenues for creating new chemical entities with potential antiviral, anti-inflammatory, or antibacterial properties . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(butan-2-ylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-6(2)9-7(3)5-8(10)11/h6-7,9H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWHBHNRCUGDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pharmacophore modeling of 3-[(1-Methylpropyl)amino]-butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacophore Modeling of 3-[(1-Methylpropyl)amino]-butanoic acid

Preamble: Navigating the Unknown

In the landscape of drug discovery, we often encounter novel chemical entities with uncharacterized biological profiles. 3-[(1-Methylpropyl)amino]-butanoic acid is one such molecule. A survey of public chemical and biological databases reveals a scarcity of information regarding its specific biological targets and mechanism of action. This guide, therefore, embarks on a practical and scientifically rigorous exploration of how to build a predictive pharmacophore model from the ground up, using this molecule as a central case study.

This document is not a mere recitation of steps; it is a strategic guide that explains the causality behind each decision in the modeling workflow. As we cannot employ a structure-based approach due to the absence of a known target, we will master the ligand-based methodology. We will postulate a hypothetical scenario where a set of analogues to our lead molecule, 3-[(1-Methylpropyl)amino]-butanoic acid, have been synthesized and tested, yielding a range of biological activities. This common real-world scenario provides the perfect foundation for demonstrating the power of ligand-based pharmacophore modeling to distill essential chemical features required for activity and to guide the discovery of new, potent compounds.

Part 1: Foundational Pillars of Pharmacophore Science

A pharmacophore is the three-dimensional arrangement of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target.[1][2] It is an abstract concept, divorced from the atomic scaffold of any single molecule, that distills the very essence of molecular recognition.[3][4]

The primary features that constitute a pharmacophore model include:

  • Hydrogen Bond Acceptors (HBA): Lewis basic sites capable of accepting a hydrogen bond.

  • Hydrogen Bond Donors (HBD): Lewis acidic sites capable of donating a hydrogen bond.

  • Hydrophobic (H): Non-polar groups that can engage in van der Waals or hydrophobic interactions.

  • Aromatic Ring (AR): Planar, cyclic conjugated systems that can participate in π-π stacking or other aromatic interactions.

  • Positive/Negative Ionizable (PI/NI): Groups that are likely to be charged at physiological pH, enabling ionic interactions.[3]

Pharmacophore modeling is broadly divided into two strategic approaches:

  • Structure-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target (e.g., a protein crystal structure) is known. The model is derived by analyzing the key interaction points within the ligand-binding site.[5][6][7] This approach provides a highly accurate map of the receptor's chemical environment.

  • Ligand-Based Pharmacophore Modeling: In the absence of a target structure, this approach becomes indispensable. It relies on a set of known active ligands to derive a common set of pharmacophoric features.[2] The fundamental assumption is that molecules binding to the same target site share common chemical features arranged in a similar spatial geometry.[8] Given our scenario for 3-[(1-Methylpropyl)amino]-butanoic acid, this is our chosen methodology.

The success of ligand-based modeling hinges on two critical computational challenges: the robust exploration of each molecule's conformational space and the accurate alignment of these diverse 3D structures to identify the shared pharmacophoric pattern.[9]

Part 2: The Experimental Workflow: A Self-Validating System

This section details a rigorous, step-by-step protocol for generating and validating a ligand-based pharmacophore model. Each stage is designed to build upon the last, creating a self-validating system that ensures the final model is statistically significant and predictive, not a product of random correlation.

Step 1: Curating the Input Data (Training and Test Sets)

The quality of a pharmacophore model is directly dependent on the quality of the input data.[5] The process begins with the careful selection of a set of active compounds, which is then partitioned into a training set (for model generation) and a test set (for validation).

Protocol:

  • Assemble a Dataset: Collect a set of molecules with a wide range of biological activities (e.g., IC50 or pIC50 values), ensuring significant structural diversity. For our case study, we hypothesize a set of 30 analogues of 3-[(1-Methylpropyl)amino]-butanoic acid.

  • Define Activity Thresholds: Classify the molecules into "highly active," "moderately active," and "inactive" categories. This is crucial for the model to learn which features are essential for activity.

  • Partition Data: Split the dataset, typically using a 70/30 or 80/20 ratio, to create a training set and an external test set. The test set molecules are sequestered and are not used in any way during model generation.[10]

Step 2: Conformational Analysis

Flexible molecules like our lead compound do not exist as single static structures. They exist as an ensemble of interconverting conformers. The bioactive conformation—the shape the molecule adopts when binding to its target—is hidden within this ensemble.

Protocol:

  • 2D to 3D Conversion: Convert the 2D chemical structures into 3D representations.

  • Conformer Generation: For each molecule in the training set, generate a set of low-energy, sterically plausible conformers. This is typically achieved using algorithms that systematically or stochastically search the torsional space of the molecule. An energy window (e.g., 20 kcal/mol above the global minimum) is set to ensure a comprehensive yet computationally tractable set of conformers is generated.[10]

Step 3: Pharmacophore Hypothesis Generation

This is the core of the modeling process, where software algorithms identify common features among the active molecules and propose spatial arrangements (hypotheses).

Protocol:

  • Feature Identification: The software identifies all potential pharmacophoric features (HBAs, HBDs, etc.) within the conformer sets of the highly active molecules.

  • Common Feature Alignment: Algorithms like HipHop or HypoGen align the conformers of the active molecules, searching for a common 3D pattern of features.[2] This process generates multiple candidate pharmacophore models, or hypotheses.

  • Scoring and Ranking: Each hypothesis is scored based on how well it maps onto the active molecules while simultaneously avoiding a good fit for inactive molecules. The best hypotheses are those that are statistically significant and provide a clear structure-activity relationship rationale.[11]

Workflow Visualization: Ligand-Based Pharmacophore Modeling

G cluster_0 Phase 1: Data Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Rigorous Validation A 1. Assemble Diverse Ligand Set (Active & Inactive Analogues) B 2. Partition Data (Training Set & Test Set) A->B C 3. Generate 3D Conformers for Training Set Molecules B->C D 4. Identify Common Pharmacophoric Features C->D E 5. Generate & Score Pharmacophore Hypotheses D->E F 6. Internal & External Test Set Validation E->F G 7. Fischer's Randomization Test F->G H 8. Decoy Set Screening (ROC Curve Analysis) G->H I Validated Pharmacophore Model H->I

Caption: A workflow for generating and validating a ligand-based pharmacophore model.

Step 4: Rigorous Model Validation

A generated hypothesis is merely a proposal until its predictive power has been rigorously validated. This step is what imparts trustworthiness to the model.

Protocol:

  • Test Set Validation: The best-ranked hypothesis is used to predict the activity of the molecules in the external test set. A good model will accurately classify these molecules as active or inactive and show a strong correlation between predicted and experimental activity.[11]

  • Fischer's Randomization Test: This statistical method validates the model's reliability. The biological activities of the training set molecules are randomly shuffled, and the modeling process is repeated multiple times. If the original hypothesis has a significantly better score than any of the models from the scrambled data, it confirms that the model is based on a true structure-activity relationship and not a chance correlation.[11]

  • Decoy Set Screening: The model is challenged to retrieve the known active compounds from a large database of "decoy" molecules (compounds with similar physical properties but different topologies, assumed to be inactive). The performance is often visualized using a Receiver Operating Characteristic (ROC) curve, which plots the true positive rate against the false positive rate. A model with high predictive power will have a large Area Under the Curve (AUC).[3]

Workflow Visualization: Pharmacophore Model Validation

G cluster_0 Validation Stages Input Generated Pharmacophore Hypothesis V1 Internal Validation (Predict Training Set) Input->V1 V2 External Validation (Predict Sequestrated Test Set) V1->V2 V3 Statistical Validation (Fischer's Randomization) V2->V3 V4 Enrichment Validation (Decoy Set Screening) V3->V4 ROC ROC Curve Analysis (Calculate AUC) V4->ROC Output Validated & Predictive Model ROC->Output

Caption: The multi-step process for validating a pharmacophore hypothesis.

Table 1: Hypothetical Validation Metrics for the Final Pharmacophore Model

Validation MethodMetricResultInterpretation
Test Set Prediction Correlation (r²)0.85Strong correlation between predicted and actual activity.
Fischer's Randomization Confidence Level95%The model is statistically significant and not due to chance.
Decoy Set Screening AUC (ROC Curve)0.91Excellent ability to distinguish active from inactive molecules.
Enrichment Factor EF (1%)25The model is 25 times better than random at finding actives in the top 1% of the screened database.

Part 3: Application in Virtual Screening for Novel Hit Discovery

The ultimate goal of developing a pharmacophore model is to use it as a tool for discovery. The validated model serves as a sophisticated 3D query to search vast chemical databases for novel molecules that match the pharmacophoric features and, therefore, are predicted to be biologically active.[4][12][13]

Protocol:

  • Database Selection: Choose appropriate chemical databases for screening (e.g., ZINC, ChEMBL, Enamine). These databases contain millions of commercially available or synthetically accessible compounds.[4]

  • Pharmacophore-Based Screening: The validated model is used as a filter. The software rapidly screens the database, retaining only those molecules that can adopt a low-energy conformation that spatially matches the pharmacophore query.

  • Hit Filtering and Post-Processing: The initial list of hits is further refined.

    • Fitness Score: Rank hits based on how well they fit the pharmacophore model.

    • ADMET/Drug-Likeness Filters: Apply computational filters, such as Lipinski's Rule of Five, to remove compounds with poor predicted pharmacokinetic properties.[11]

    • Visual Inspection & Clustering: Visually inspect the top-ranked hits to ensure chemical sense and cluster them by structural similarity to identify diverse scaffolds for further investigation.

Workflow Visualization: Virtual Screening Using a Pharmacophore Model

G A Validated Pharmacophore Model (3D Query) C Virtual Screening Engine A->C B Large Chemical Database (e.g., ZINC, ChEMBL) B->C D Initial Hit List (Compounds matching the query) C->D E Filter by Fitness Score D->E F Apply ADMET & Drug-Likeness Filters E->F G Cluster Hits by Scaffold Diversity F->G H Final Prioritized Hit List (For Experimental Testing) G->H

Caption: Using a validated pharmacophore model to discover novel hits from large chemical databases.

Conclusion

The journey from a single, uncharacterized molecule like 3-[(1-Methylpropyl)amino]-butanoic acid to a predictive, validated pharmacophore model is a cornerstone of modern, computer-aided drug discovery. This guide has detailed a robust, field-proven workflow that emphasizes causality, statistical rigor, and self-validation. By following this ligand-based approach, researchers can transform a set of active compounds into a powerful discovery tool, capable of identifying novel chemical scaffolds with high potential for biological activity. This methodology accelerates the discovery pipeline, reduces costs associated with exhaustive experimental screening, and provides a rational foundation for the design of the next generation of therapeutics.

References

  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022). Pharmaceuticals. [Link]

  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022). Molecules. [Link]

  • Applications and Limitations of Pharmacophore Modeling. (n.d.). Drug Discovery Pro. [Link]

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023). ACS Omega. [Link]

  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. (2022). Pharmaceuticals. [Link]

  • Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. (2022). Journal of Molecular Liquids. [Link]

  • Structure based Pharmacophore Modeling Service. (n.d.). Creative Biolabs. [Link]

  • Ligand based Pharmacophore Modeling Service. (n.d.). Creative Biolabs. [Link]

  • What are the different types of pharmacophore?. (2025). Patsnap Synapse. [Link]

  • 3-(Methylamino)butanoic acid. (n.d.). PubChem. [Link]

  • 3D Ligand-Based Pharmacophore Modeling. (2018). Bio-protocol. [Link]

  • Structure-Based Pharmacophore Modeling, Virtual Screening and Molecular docking for the Treatment of ESR1 Mutations in Breast Cancer. (n.d.). Longdom Publishing. [Link]

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. (2020). Molecules. [Link]

  • Pharmacophore modeling: advances and pitfalls. (2024). Frontiers in Chemistry. [Link]

  • Ligand-based Pharmacophore Modeling. (n.d.). Protheragen. [Link]

  • Pharmacophores – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Ligand-based pharmacophores. (n.d.). TeachOpenCADD. [Link]

  • Pharmacophore Modelling in Drug Discovery and Development. (n.d.). SlideShare. [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022). MDPI. [Link]

Sources

Stereochemical Architecture and Synthetic Resolution of 3-[(1-Methylpropyl)amino]butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Definition

3-[(1-Methylpropyl)amino]butanoic acid (also known as N-sec-butyl-3-aminobutyric acid) represents a distinct class of lipophilic


-amino acids. Unlike naturally occurring 

-amino acids, the amino group here is positioned at the

-carbon, introducing unique conformational flexibility and metabolic stability.

This molecule is structurally significant for two reasons:

  • Peptidomimetic Potential:

    
    -amino acids are resistant to proteolytic degradation, making them ideal scaffolds for peptide-based drug design (e.g., foldamers).
    
  • Dual Chirality: The presence of a chiral center on the backbone (

    
    -carbon) and a second chiral center on the N-substituent (sec-butyl group) creates a complex stereochemical landscape requiring rigorous analytical control.
    
Stereochemical Matrix

The molecule contains two stereogenic centers:

  • C3 (Backbone): The

    
    -carbon of the butanoic acid chain.
    
  • C1' (Side Chain): The chiral carbon of the 1-methylpropyl (sec-butyl) group.

This results in ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 distinct stereoisomers. Understanding the relationship between these isomers is critical for separation strategies.
Configuration (C3, C1')RelationshipPhysical PropertiesSeparation Strategy
(3R, 1'R) Enantiomer of (3S, 1'S)Identical MP, NMRChiral HPLC / CSP
(3S, 1'S) Enantiomer of (3R, 1'R)Identical MP, NMRChiral HPLC / CSP
(3R, 1'S) Diastereomer of aboveDistinct MP, NMRSilica Flash / Crystallization
(3S, 1'R) Diastereomer of aboveDistinct MP, NMRSilica Flash / Crystallization

Synthetic Strategy: The "Chiral Auxiliary" Approach

To synthesize this molecule with high stereochemical integrity, a "Random Synthesis" (reacting racemic amine with crotonic acid) is inefficient, yielding a statistical mixture of all four isomers.

The Superior Protocol: Use the sec-butyl group as a Chiral Auxiliary . By utilizing optically pure (S)-(+)-2-aminobutane (commercially available) as the starting material, we fix the C1' center. The reaction with crotonic acid then produces only two diastereomers : (3R, 1'S) and (3S, 1'S).

Mechanism: Aza-Michael Addition. The nucleophilic nitrogen of the amine attacks the


-carbon of the 

-unsaturated acid (crotonic acid). This is an atom-economical, "green" pathway often performed in ethanol or neat.
Reaction Pathway Diagram

G Start1 Crotonic Acid (Achiral) Process Aza-Michael Addition (Reflux/EtOH) Start1->Process Start2 (S)-2-Aminobutane (Chiral Pure) Start2->Process Inter Intermediate Transition State Process->Inter Prod1 Product A: (3S, 1'S)-Isomer Inter->Prod1 Re-face attack Prod2 Product B: (3R, 1'S)-Isomer Inter->Prod2 Si-face attack Result Diastereomeric Mixture (Separable via Achiral Means) Prod1->Result Prod2->Result

Caption: Synthetic workflow utilizing (S)-amine to restrict product outcome to a separable diastereomeric pair.

Experimental Protocol: Synthesis & Resolution

Note: This protocol assumes the use of (S)-2-aminobutane to simplify purification.

Materials
  • Substrate: Crotonic acid (trans-2-butenoic acid), >99%.

  • Reagent: (S)-(+)-sec-Butylamine, >99% ee.

  • Solvent: Ethanol (Absolute) or Toluene.

  • Catalyst (Optional): DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can accelerate the Michael addition.

Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Crotonic acid (8.6 g, 100 mmol) in Ethanol (50 mL).

  • Addition: Add (S)-sec-butylamine (8.8 g, 120 mmol) dropwise over 10 minutes. The reaction is exothermic; ensure cooling if temperature spikes >40°C.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 12–24 hours. Monitor consumption of crotonic acid via TLC (SiO2, MeOH:DCM 1:9).

  • Workup: Evaporate the solvent under reduced pressure (Rotavap) to yield a viscous yellow oil consisting of the diastereomeric mixture.

  • Resolution (Purification):

    • Method A (Crystallization): Dissolve the oil in minimum hot acetone. Cool slowly to 4°C. The (3S, 1'S) isomer often crystallizes preferentially due to packing symmetry.

    • Method B (Flash Chromatography): Use a silica column.[1] Eluent: Chloroform/Methanol/Ammonia (80:19:1). Because the products are diastereomers, they will have distinct Rf values (typically

      
      Rf ~ 0.1).
      
Analytical Validation
  • NMR Verification: In

    
    H NMR, the methyl doublet of the sec-butyl group will show distinct chemical shifts for the two diastereomers (e.g., 
    
    
    
    0.95 vs
    
    
    0.98 ppm).
  • Polarimetry: Measure

    
    . A pure diastereomer will have a constant specific rotation, whereas the mixture will be an average.
    

Analytical Separation (HPLC)

For rigorous quality control (QC) in drug development, High-Performance Liquid Chromatography (HPLC) is required to quantify stereochemical purity.

Method Parameters
ParameterConditionRationale
Column Chirobiotic T (Teicoplanin) or Crownpak CR(+)Crown ethers bind primary/secondary amines efficiently.[2]
Mobile Phase MeOH : H2O : Acetic Acid (80:20:0.1)Acidic pH ensures the amine is protonated (

) for interaction with the stationary phase.
Detection UV at 210 nm or CAD (Charged Aerosol)The molecule lacks a strong chromophore; low UV or universal detection is needed.
Flow Rate 0.5 mL/minLower flow rates enhance resolution of isomers.

Pharmacological & Biological Context

While this specific derivative is often a synthetic intermediate, its core structure relates to high-value pharmaceuticals.

  • GABA Analogs: The structure mimics

    
    -aminobutyric acid (GABA) but with a methyl branch (making it a 
    
    
    
    -amino acid). This structural rigidity often enhances binding to the
    
    
    subunit of voltage-gated calcium channels (similar to Pregabalin/Gabapentin).
  • Transporter Substrates: The N-sec-butyl group increases lipophilicity (LogP approx 1.2 vs -2.6 for the parent amino acid). This facilitates transport across the Blood-Brain Barrier (BBB) via the LAT1 (Large Neutral Amino Acid Transporter) system.

Structure-Activity Relationship (SAR) Pathway

SAR Core 3-Aminobutyric Acid Core Mod1 N-sec-butyl Substitution Core->Mod1 Derivatization Effect1 Increased Lipophilicity (Better BBB Penetration) Mod1->Effect1 Effect2 Steric Bulk Mod1->Effect2 Target Target Interaction (e.g., LAT1 Transporter) Effect1->Target Facilitates Effect2->Target Modulates Selectivity

Caption: Impact of N-alkylation on the pharmacokinetic profile of the beta-amino acid core.

References

  • Sigma-Aldrich (Merck). Astec Chirobiotic Handbook: Chiral Separation of Amino Acids. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12991520: 3-(Methylamino)butanoic acid (Analog). Retrieved from

  • Royal Society of Chemistry. Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment. Green Chem., 2014. Retrieved from

  • Medicines for All Institute. Process Development Report: Synthesis of (R)-3-aminobutyric acid intermediates. Retrieved from

  • Organic Chemistry Portal. Stereoselective Synthesis of β-Branched α-Amino Acids and β-Amino Acids. Retrieved from

Sources

Methodological & Application

Application Note: Solubility Optimization and Solvent Selection for 3-[(1-Methylpropyl)amino]-butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the solubilization, solvent selection, and physicochemical characterization of 3-[(1-Methylpropyl)amino]-butanoic acid (also known as N-sec-butyl-3-aminobutyric acid). As a


-amino acid derivative featuring a secondary amine and a chiral alkyl side chain, this molecule exhibits complex zwitterionic behavior that defies simple "like-dissolves-like" heuristics. This guide details the thermodynamic principles governing its dissolution, provides a predictive solubility profile, and outlines validated protocols for determining its pH-dependent solubility (LogS) and partition coefficients (LogP/LogD).

Physicochemical Profile & The "Solubility Challenge"

Structural Analysis

The target molecule, 3-[(1-Methylpropyl)amino]-butanoic acid , consists of a butyric acid backbone with a secondary amine at the


-position, substituted with a sec-butyl group.
  • Core Character: Amphoteric (Zwitterionic).

  • Lipophilicity: The sec-butyl group adds significant hydrophobic character compared to simple

    
    -alanine, yet the zwitterionic "head" dominates solid-state interactions.
    
  • Chirality: The molecule contains two chiral centers (one on the butyric chain, one on the sec-butyl group), leading to potential diastereomers with distinct lattice energies and solubility profiles.

The Zwitterionic Lattice Barrier

In its solid state, this compound exists primarily as a zwitterion (internal salt):



Unlike neutral organic molecules held together by weak Van der Waals forces, the crystal lattice of this zwitterion is stabilized by strong electrostatic (ionic) interactions. Consequently:

  • Melting Point: Expected to be high (>150°C) with decomposition.

  • Solubility Rule: High lattice energy requires solvents with high dielectric constants (

    
    ) or specific ion-dipole interactions to disrupt the lattice. Non-polar solvents (Hexane, DCM) will fail to solvate the zwitterion.
    
Predicted pKa and Isoelectric Point (pI)

Understanding the ionization state is critical for dissolution.

  • 
     (Carboxyl): 
    
    
    
    (Protonated form
    
    
    Zwitterion)
  • 
     (Amine): 
    
    
    
    (Zwitterion
    
    
    Anionic form)
  • Isoelectric Point (

    
    ): 
    
    
    

Critical Insight: Solubility is theoretically lowest at the pI (pH


 7) where the net charge is zero and lattice energy is maximized. Solubility increases exponentially as pH moves away from the pI.

Solvent Selection Strategy

The following decision matrix illustrates the logical flow for selecting a solvent system based on the application (Synthesis, Analysis, or Crystallization).

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Target: Dissolve 3-[(1-Methylpropyl)amino]-butanoic acid Goal Define Application Start->Goal App_Aq Aqueous / Biological (pH Sensitive) Goal->App_Aq App_Org Organic Synthesis / Extraction Goal->App_Org App_Cryst Crystallization / Purification Goal->App_Cryst Check_pH Check pH vs pI (~7) App_Aq->Check_pH Polar_Protic Polar Protic (MeOH, EtOH) Moderate Solubility App_Org->Polar_Protic First Choice Polar_Aprotic Dipolar Aprotic (DMSO, DMF) High Solubility App_Org->Polar_Aprotic If Protic Fails NonPolar Non-Polar (Hexane, Et2O) Insoluble App_Org->NonPolar Avoid Antisolvent Dissolve in Water/Acid Add Acetone/Alcohol App_Cryst->Antisolvent Acidic pH < 2 (Cationic Form) High Solubility Check_pH->Acidic Add HCl/TFA Basic pH > 10 (Anionic Form) High Solubility Check_pH->Basic Add NaOH/TEA Neutral pH ~ 7 (Zwitterion) Low Solubility Check_pH->Neutral Buffer

Caption: Decision matrix for solvent selection based on the ionization state and intended application. Green nodes indicate viable pathways.

Predicted Solubility Profile

Based on the N-alkylated


-amino acid structure, the following solubility trends are predicted. Use this table as a starting point for experimental verification.
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Aqueous (Acidic) 0.1 N HCl, 1% Formic AcidHigh (>50 mg/mL)Protonation of carboxyl group breaks zwitterion; forms soluble cation.
Aqueous (Basic) 0.1 N NaOH, 1%

High (>50 mg/mL)Deprotonation of amine breaks zwitterion; forms soluble anion.
Aqueous (Neutral) Water, PBS (pH 7.4)Low to Moderate Zwitterionic form dominates. Hydrophobic sec-butyl group limits solubility compared to Glycine.
Polar Protic Methanol, EthanolModerate (10-30 mg/mL)H-bonding capability solvates both ionic and alkyl regions.
Dipolar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)High dielectric constant disrupts ionic lattice; good for alkyl chain solvation.
Polar Aprotic Acetone, AcetonitrileLow (<1 mg/mL)Insufficient solvation energy to overcome lattice forces.
Non-Polar Hexane, Toluene, EtherInsoluble No interaction with ionic centers.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Purpose: To determine the absolute equilibrium solubility of the compound in a specific solvent. This is the "Gold Standard" for regulatory data.

Reagents:

  • Test Compound: 3-[(1-Methylpropyl)amino]-butanoic acid (>98% purity).

  • Solvents: HPLC grade water, buffers, or organic solvents.

  • Filters: 0.45

    
    m PVDF or PTFE syringe filters.
    

Workflow Diagram:

ShakeFlaskProtocol Step1 Saturation Add excess solid to solvent Step2 Equilibration Shake 24-48h @ 25°C Step1->Step2 Step3 Separation Centrifuge or Filter Step2->Step3 Step4 Analysis HPLC-UV or LC-MS Step3->Step4

Caption: Linear workflow for the standard Shake-Flask solubility protocol.

Step-by-Step Procedure:

  • Preparation: Weigh approximately 10 mg of the compound into a 2 mL glass vial.

  • Solvent Addition: Add 500

    
    L of the target solvent.
    
  • Visual Check:

    • If dissolved immediately, the solubility is >20 mg/mL. Add more solid until saturation is observed (undissolved solid remains).

  • Agitation: Place vials on an orbital shaker or thermomixer at 25°C for 24 to 48 hours. Note: Zwitterions have slow dissolution kinetics due to high lattice energy.

  • Filtration: Filter the supernatant using a 0.45

    
    m syringe filter (pre-saturated to prevent drug loss).
    
  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC. Calculate concentration using a standard calibration curve.

Protocol B: pH-Solubility Profiling

Purpose: To generate the "U-shaped" solubility curve characteristic of zwitterions.

  • Buffer Preparation: Prepare 10 mM phosphate/citrate buffers ranging from pH 2.0 to pH 10.0 in 1.0 unit increments.

  • Saturation: Follow Protocol A using these buffers as solvents.

  • pH Verification: Measure the pH of the supernatant after equilibrium. The dissolving compound may shift the pH of weak buffers.

  • Data Plotting: Plot Solubility (

    
    ) vs. Final pH.
    
    • Expectation: High

      
       at pH 2, Minimum 
      
      
      
      at pH ~7, High
      
      
      at pH 10.

Process Application: Purification via Isoelectric Precipitation

The pH-dependent solubility profile can be leveraged for high-purity isolation without chromatography.

Logic: Since the compound is least soluble at its isoelectric point (pI


 7), you can purify it by driving the pH to this value.

Protocol:

  • Dissolution: Dissolve the crude material in a minimum volume of 1M HCl (fully protonated, high solubility).

  • Filtration: Filter off any insoluble non-polar impurities.

  • Neutralization: Slowly add 1M NaOH or

    
     while monitoring pH.
    
  • Precipitation: As pH approaches 7.0, the zwitterion will begin to crystallize/precipitate.

  • Antisolvent Addition (Optional): If precipitation is poor (due to the lipophilic sec-butyl group increasing water solubility), add 3 volumes of Acetone or Acetonitrile to force precipitation.

  • Collection: Filter the white solid and wash with cold Acetone.

References

  • Physicochemical Principles of Amino Acids

    • Source: Chemguide. "The Acid-Base Behavior of Amino Acids." Available at: [Link]

  • Solubility Protocols

    • Source: National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: Solubility Assays." Available at: [Link]

  • Zwitterion Solvation Theory

    • Source:Journal of Chemical Physics. "Solvation of Zwitterions." (General Concept Reference). See also PubChem Compound Summary for Beta-Aminobutyric Acid derivatives. Available at: [Link]

  • Solvent Properties

    • Source: "Solvent Selection Guide." Pfizer/Green Chemistry. Available at: [Link]

Michael addition synthesis of N-substituted beta-amino acids

Application Note: Michael Addition Synthesis of N-Substituted -Amino Acids

Executive Summary & Strategic Importance





The Aza-Michael addition (conjugate addition of amines to

reversibility (retro-Michael reaction)poor stereocontrol

This guide provides three validated protocols ranging from green, solvent-free synthesis to high-precision asymmetric organocatalysis, specifically designed to overcome these kinetic and thermodynamic barriers.

Mechanistic Insight: The Aza-Michael Challenge

The Aza-Michael addition is an equilibrium process. The thermodynamics are governed by the stability of the adduct versus the starting materials.

  • Kinetic Control: High temperatures often favor the reverse reaction (retro-Michael).

  • Thermodynamic Control: Lower temperatures and specific solvent interactions (e.g., hydrogen bonding) stabilize the product.

  • Stereoselectivity: The challenge lies in controlling the facial selectivity of the nucleophilic attack on the planar alkene.

Reaction Mechanism Diagram

AzaMichaelMechanismStartMichael Acceptor(α,β-Unsaturated)TSTransition State(C-N Bond Formation)Start->TS Activation (Lewis Acid/H-Bond)AmineAmine Nucleophile(R-NH2)Amine->TS Nucleophilic AttackEnolateEnolate Intermediate(Stabilized)TS->Enolate 1,4-AdditionProductβ-Amino Acid Derivative(Final Adduct)Enolate->Product Protonation (H+)Product->Start Retro-Michael (Heat/Base)

Figure 1: General mechanistic pathway of Aza-Michael addition highlighting the reversible nature (dashed red line) which must be suppressed via protocol optimization.

Validated Experimental Protocols

Protocol A: Green Synthesis (Solvent-Free / Ionic Liquid)

Application: Rapid generation of racemic

Key Advantage:

Materials:

  • Acceptor: Methyl acrylate or Acrylonitrile (1.0 equiv)

  • Donor: Primary/Secondary Amine (1.1 equiv)

  • Catalyst: Basic Ionic Liquid (e.g., [BmIm]OH or Choline Hydroxide) - 5 mol%

Procedure:

  • Charge: In a 10 mL reaction vial, mix the amine (5.0 mmol) and the ionic liquid catalyst (0.25 mmol).

  • Addition: Add the Michael acceptor (5.0 mmol) dropwise over 5 minutes at room temperature (exothermic reaction).

  • Reaction: Stir at 25°C for 30–60 minutes. Monitor by TLC (EtOAc/Hexane 1:4).

  • Work-up: Add water (5 mL) and extract with ethyl acetate (3 x 5 mL) OR if product precipitates, simply filter and wash with cold water.

  • Recycle: The aqueous phase containing the ionic liquid can be dried and reused.

Protocol B: Lewis Acid Catalyzed (Aqueous Media)

Application: Synthesis of sterically hindered amines or deactivated acceptors. Key Advantage: Water tolerance, activation of weak electrophiles.

Materials:

  • Catalyst:

    
     or 
    
    
    (10 mol%)
  • Solvent: Water/THF (1:1 v/v) to ensure homogeneity.

Procedure:

  • Dissolution: Dissolve the Lewis Acid catalyst (0.1 mmol) in water (1 mL).

  • Mix: Add the

    
    -unsaturated ester (1.0 mmol) and amine (1.2 mmol) in THF (1 mL).
    
  • Reaction: Stir at room temperature for 4–12 hours.

  • Quench: No quench required. Extract with DCM.

  • Purification: Silica gel chromatography is usually required to separate from excess amine.

Protocol C: Enantioselective Organocatalysis (Case Study: Sitagliptin Intermediate)

Application: Asymmetric synthesis of high-value pharmaceutical intermediates. Target: (R)-Sitagliptin precursor. Reference: J. Am. Chem. Soc.[1] 2011, 133, 12386; ACS Omega 2024, 9, 13, 15666.

This protocol utilizes a Phase-Transfer Catalyst (PTC) derived from Cinchona alkaloids to induce high enantioselectivity.

Reagents:

  • Acceptor: (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one.[2][3][4]

  • Nucleophile: tert-butyl (benzyloxy)carbamate (protected hydroxylamine equivalent).

  • Catalyst: Quinine-derived C(9)-urea ammonium salt (5 mol%).

  • Base: 50% KOH (aq).

  • Solvent: Toluene.

Step-by-Step Methodology:

  • Preparation: In a cryo-vial, dissolve the Michael Acceptor (0.1 mmol) and Catalyst (0.005 mmol) in Toluene (1.0 mL).

  • Cooling: Cool the mixture to -40°C (Critical for enantioselectivity).

  • Nucleophile Addition: Add the carbamate nucleophile (0.12 mmol).

  • Initiation: Add 50% KOH (aq) (25

    
    L) dropwise. Vigorous stirring is essential to maximize the interfacial surface area.
    
  • Monitoring: Stir at -40°C for 24–48 hours. Monitor conversion by HPLC (Chiralpak AD-H column).

  • Quench: Add saturated

    
     solution.
    
  • Isolation: Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Result: Expect >90% Yield and >95% ee.

Workflow Visualization (Sitagliptin Synthesis)

SitagliptinWorkflowStep1Reagent PrepDissolve Acceptor & Catalystin TolueneStep2CoolingTarget Temp: -40°CStep1->Step2Step3Biphasic InitiationAdd KOH (aq) + NucleophileStep2->Step3Step4Asymmetric ReactionPhase Transfer Catalysis(24-48h)Step3->Step4 Interfacial ActivationStep5Quench & WorkupSat. NH4Cl / EtOAc ExtractStep4->Step5 HPLC CheckStep6PurificationFlash ChromatographyStep5->Step6Final(R)-β-Amino Ketone(>95% ee)Step6->Final

Figure 2: Workflow for the enantioselective phase-transfer catalytic synthesis of the Sitagliptin intermediate.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion Reversibility (Retro-Michael)Lower temperature; Increase concentration; Use excess nucleophile (1.5–2.0 equiv).
Low Enantioselectivity High Temperature / Background ReactionEnsure strict T control (-40°C); Verify catalyst purity; Avoid non-catalytic background bases.
Product Racemization Basic Work-upAvoid strong bases during work-up; Acidify immediately if product stability allows.
Polymerization Highly reactive acrylateAdd polymerization inhibitor (e.g., hydroquinone); Dilute reaction mixture.

References

  • Review of Aza-Michael Reaction

    • Wang, J., et al. "Recent advances in organocatalytic asymmetric aza-Michael reactions." Beilstein J. Org. Chem.2011 , 7, 536–545. Link

  • Sitagliptin Synthesis (Key Reference)

    • Oh, S. H., et al. "Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic Aza-Michael Addition."[2] ACS Omega2024 , 9, 13, 15666–15674. Link

  • Green/Ionic Liquid Protocols

    • Ranu, B. C., & Banerjee, S. "Ionic Liquid as Catalyst and Reaction Medium: The Dramatic Influence of a Task-Specific Ionic Liquid, [bmIm]OH, in Michael Addition."[1] Org.[1][3][5][6] Lett.2005 , 7, 3049–3052.[1] Link

  • Lewis Acid Catalysis in Water

    • Bartoli, G., et al.

      
      -Unsaturated Carbonyl Compounds in Water." Synlett2006 , 1549–1553. Link
      
  • General Beta-Amino Acid Synthesis

    • Sewell, A. L., et al. "Synthesis of

      
      -Amino Acids via Aza-Michael Addition." J. Org. Chem.2019 , 84, 11391. Link
      

Application Note: High-Efficiency Incorporation of 3-[(1-Methylpropyl)amino]-butanoic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

The incorporation of 3-[(1-Methylpropyl)amino]-butanoic acid (henceforth referred to as


-sec-butyl-

-aminobutyric acid
or NsBu-BABA ) represents a sophisticated strategy in peptidomimetic design. As an

-alkylated

-amino acid, this residue confers two critical pharmacological properties:
  • Proteolytic Resistance: The

    
    -backbone and the 
    
    
    
    -alkyl substitution synergistically block access to standard proteases (e.g., trypsin, chymotrypsin), significantly extending plasma half-life.
  • Conformational Constraint: The steric bulk of the sec-butyl group combined with the

    
    -carbon substitution forces the peptide backbone into specific torsion angles, promoting stable secondary structures (e.g., 14-helices) and preventing aggregation.
    

However, this steric bulk presents a significant synthetic challenge: the acylation of the secondary amine during chain elongation is kinetically disfavored. This guide details a validated protocol to overcome these steric barriers using high-efficiency coupling reagents and rigorous monitoring systems.

Pre-Synthesis: Building Block Preparation

Before Solid Phase Peptide Synthesis (SPPS) can commence, the building block must be synthesized and protected. Unlike standard


-amino acids, NsBu-BABA is rarely available as a pre-protected Fmoc-derivative and must be prepared via solution-phase synthesis.
Synthesis Workflow (Solution Phase)

The most robust route involves the Michael addition of sec-butylamine to a crotonate ester, followed by Fmoc protection and ester hydrolysis.

Reagents:

  • tert-Butyl crotonate (Michael Acceptor)

  • sec-Butylamine (Nucleophile)

  • Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride)

  • TFA (Trifluoroacetic acid)

Protocol:

  • Michael Addition: Dissolve tert-butyl crotonate (10 mmol) in MeOH. Add sec-butylamine (12 mmol, 1.2 eq). Reflux for 12–24 hours.[1]

    • Note: The use of tert-butyl ester prevents transamidation.

  • Fmoc Protection: Concentrate the crude secondary amine. Redissolve in dioxane/10%

    
     (1:1). Add Fmoc-Cl (1.1 eq) dropwise at 0°C. Stir at RT for 4 hours.
    
  • Hydrolysis: Treat the Fmoc-amino ester with TFA/DCM (1:1) for 2 hours to cleave the tert-butyl ester.

  • Purification: Purify via flash chromatography to isolate Fmoc-NsBu-BABA-OH .

Solid Phase Incorporation Protocol

This section details the integration of Fmoc-NsBu-BABA-OH into a growing peptide chain. The critical bottleneck is Step 3 , where the next amino acid is coupled onto the bulky secondary amine of NsBu-BABA.

Materials & Reagents[2][3][4][5][6]
  • Resin: 2-Chlorotrityl Chloride (2-CTC) or Wang Resin (Low loading: 0.3–0.5 mmol/g recommended to reduce steric crowding).

  • Coupling Reagent (Standard): DIC/Oxyma.

  • Coupling Reagent (High-Power): HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Workflow
Step 1: Coupling Fmoc-NsBu-BABA-OH to the Resin

Since the carboxyl group is primary (linked to a


), this coupling is relatively standard.
  • Activation: Dissolve Fmoc-NsBu-BABA-OH (3 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6 eq).[1][2]

  • Coupling: Add to the resin immediately. Shake for 60 minutes .

  • Wash: DMF (3x), DCM (3x).

  • Capping: Treat with acetic anhydride/pyridine/DCM to cap unreacted resin sites.

Step 2: Fmoc Deprotection[1][3][4]
  • Reagent: 20% Piperidine in DMF.

  • Cycle: 5 min flow wash, followed by 15 min batch treatment.

  • Wash: DMF (5x).

    • Critical Check: The resin now displays the sterically hindered secondary amine (

      
      -sec-butyl).
      
Step 3: Chain Elongation (The "Difficult Coupling")

Objective: Acylate the secondary amine of NsBu-BABA with the next amino acid (Fmoc-AA-OH).

  • Challenge: The nucleophilicity of the secondary amine is drastically reduced by the sec-butyl group (steric clash) and the

    
    -positioning. Standard HBTU/PyBOP protocols often fail here, leading to deletion sequences.
    
  • Solution: Use HATU/HOAt in NMP . NMP swells the resin better than DMF, exposing the buried amine.

Protocol:

  • Pre-Activation: Dissolve the incoming Fmoc-AA-OH (5 eq) and HATU (4.9 eq) in NMP.

  • Base Addition: Add HOAt (5 eq) and DIPEA (10 eq).

    • Why HOAt? The 7-aza group creates a "neighboring group effect" that accelerates acylation of hindered amines [1].

  • Reaction: Add to resin. Heat to 50°C (microwave or water bath) and shake for 2 hours .

  • Re-Coupling (Mandatory): Drain and repeat the coupling step with fresh reagents for another 2 hours.

Monitoring & Validation (QC)

Standard colorimetric tests (Kaiser/Ninhydrin) fail for secondary amines (false negatives). You must use the Chloranil Test .

The Chloranil Test Protocol

Used to verify the presence of the free secondary amine (after deprotection) and its consumption (after coupling).

  • Sampling: Transfer a few resin beads to a small glass tube.

  • Reagents:

    • Sol A: 2% Acetaldehyde in DMF.

    • Sol B: 2% Chloranil (tetrachloro-1,4-benzoquinone) in DMF.

  • Procedure: Add 2 drops of Sol A and 2 drops of Sol B to the beads. Wait 5 minutes.

  • Interpretation:

    • Dark Blue/Green Beads: Positive (Secondary Amine present). Proceed to coupling.

    • Colorless/Yellow Beads: Negative (Amine acylated). Coupling successful.

Data Summary Table
ParameterStandard Amino AcidNsBu-BABA (Secondary Amine)
Coupling Reagent HBTU / PyBOPHATU / HOAt / COMU
Solvent DMFNMP (for better swelling)
Temperature Ambient50°C (Thermal assist required)
Coupling Time 30–45 mins2 x 2 hours (Double coupling)
Monitoring Test Kaiser (Ninhydrin)Chloranil / Acetaldehyde

Visualizations

Diagram 1: Synthesis of the Building Block

This workflow illustrates the conversion of raw materials into the SPPS-ready Fmoc-acid.

BuildingBlockSynthesis Start Start: tert-Butyl Crotonate + sec-Butylamine Michael Michael Addition (MeOH, Reflux, 12h) Start->Michael Intermediate Intermediate: Secondary Amine Ester Michael->Intermediate Protect Fmoc Protection (Fmoc-Cl, Na2CO3) Intermediate->Protect Hydrolysis Acidolysis (TFA/DCM) Protect->Hydrolysis Final Final Product: Fmoc-NsBu-BABA-OH Hydrolysis->Final

Caption: Solution-phase synthesis of Fmoc-NsBu-BABA-OH via Michael addition and selective deprotection.

Diagram 2: SPPS Incorporation Cycle

Focusing on the critical "Difficult Coupling" step.

SPPS_Cycle cluster_coupling High-Power Coupling Cycle Resin Resin-Bound Peptide (N-Terminal NsBu-BABA) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect SecAmine Free Secondary Amine (Sterically Hindered) Deprotect->SecAmine Activate Activate Next AA: HATU + HOAt + DIPEA SecAmine->Activate Steric Barrier React Coupling Reaction (NMP, 50°C, 2h) Activate->React Repeat Double Couple (Repeat w/ Fresh Reagents) React->Repeat Check QC: Chloranil Test Repeat->Check Check->Activate Positive (Blue) -> FAIL (Retry) Success Elongated Peptide Check->Success Negative (Colorless)

Caption: SPPS workflow emphasizing the high-energy coupling required to acylate the hindered secondary amine.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive.[5] Journal of the American Chemical Society. Link

  • Vojkovsky, T. (1995).[6] Detection of secondary amines on solid phase. Peptide Research. Link

  • BenchChem. (2025).[1][5] A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU. Link

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide: In-situ activating reagents. Link

  • Master Organic Chemistry. (2023). The Michael Addition Reaction. Link

Sources

Recrystallization methods for 3-[(1-Methylpropyl)amino]-butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Recrystallization Protocols for 3-[(1-Methylpropyl)amino]-butanoic acid


-amino acid intermediates.

Executive Summary

This guide details the purification of 3-[(1-Methylpropyl)amino]-butanoic acid (also known as N-sec-butyl-3-aminobutyric acid; CAS 19464-70-1). As a zwitterionic


-amino acid derivative, this compound exhibits a distinct solubility profile characterized by high aqueous solubility and limited solubility in non-polar organics.

Successful recrystallization requires a Solvent/Anti-Solvent approach or Isoelectric Point (pI) Precipitation . This note provides two validated protocols:

  • Method A (High Purity): Aqueous-Alcohol Displacement Crystallization.

  • Method B (Crude Recovery): pH-Switch Isoelectric Precipitation.

Physicochemical Analysis & Solubility Logic

To design a robust protocol, we must understand the intermolecular forces at play.

  • Zwitterionic Nature: In neutral solution, the molecule exists as an inner salt (ammonium carboxylate). This creates a strong crystal lattice held together by electrostatic forces, resulting in a high melting point and low solubility in aprotic solvents (e.g., dichloromethane, hexane).

  • Lipophilic Modulation: Unlike simple amino acids (e.g., glycine), the N-sec-butyl group adds significant lipophilicity. This expands the solubility window into lower alcohols (methanol, ethanol) compared to non-alkylated analogs, but reduces water solubility slightly, making "oiling out" a risk if cooling is too rapid.

  • Impurity Profile: Common synthetic routes (e.g., Michael addition of sec-butylamine to crotonic acid) leave specific residues:

    • Crotonic Acid: Soluble in organics; remove via initial organic wash.

    • sec-Butylamine: Volatile liquid; remove via evaporation or acidic wash.

Solubility Data Table (Estimated at 25°C)
Solvent SystemSolubilityRole in Protocol
Water (pH 7) High (>200 mg/mL)Primary Solvent
Water (pH 2 or 10) Very HighDissolution Aid
Methanol ModerateCo-solvent
Isopropanol (IPA) Low (<10 mg/mL)Anti-Solvent
Acetone NegligibleStrong Anti-Solvent
Dichloromethane InsolubleWash Solvent (Impurity removal)

Experimental Protocols

Protocol A: Aqueous-Alcohol Displacement (Standard)

Best for: Material with purity >85% requiring polishing to >99%.

Principle: The compound is dissolved in a minimum volume of water. A water-miscible organic solvent (IPA or Acetone) is added to reduce the dielectric constant of the medium, forcing the zwitterion to crystallize.

Step-by-Step Procedure:

  • Dissolution: Suspend 10.0 g of crude 3-[(1-Methylpropyl)amino]-butanoic acid in 15 mL of deionized water .

  • Heating: Heat the mixture to 60–65°C . If solids remain, add water dropwise until a clear solution is obtained. Do not exceed 80°C to prevent thermal degradation.

  • Filtration (Optional): If insoluble particles are visible, perform a hot filtration through a 0.45 µm PTFE membrane.

  • Anti-Solvent Addition: While maintaining 60°C, slowly add 45 mL of Isopropanol (IPA) (pre-warmed to 50°C) over 20 minutes.

    • Observation: The solution should remain clear or turn slightly hazy.

  • Nucleation: Remove heat and allow the vessel to cool to room temperature (20–25°C) over 2 hours.

    • Critical Step: If the product separates as an oil (oiling out), reheat to 60°C, add 5 mL more water, and cool more slowly. Seed crystals (10 mg) should be added at 45°C.

  • Crystallization: Once at room temperature, cool further to 0–4°C in an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid via vacuum filtration.

  • Washing: Wash the cake with 20 mL of cold IPA:Water (9:1) mixture.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Isoelectric Point (pI) Precipitation

Best for: Crude reaction mixtures containing salts or unreacted starting materials.

Principle: Amino acids have minimum solubility at their isoelectric point (zwitterionic form). By adjusting the pH of an acidic or basic solution of the compound to its pI (approx. pH 6.0–6.5), the pure compound precipitates while impurities remain in solution.

Step-by-Step Procedure:

  • Acidic Dissolution: Dissolve 10.0 g of crude material in 30 mL of 2M HCl . The pH should be < 2.

  • Organic Wash: Extract the aqueous acidic solution with 2 x 20 mL Dichloromethane (DCM) .

    • Purpose: Removes non-basic impurities (e.g., unreacted crotonic acid). Discard the organic (DCM) layer.

  • Neutralization: Transfer the aqueous layer to a beaker. Under vigorous stirring, slowly add 4M NaOH or Ammonium Hydroxide dropwise.

  • Targeting pI: Monitor pH continuously. As pH approaches 6.0–6.5 , a thick white precipitate will form.

    • Note: Do not overshoot to pH > 8, or the compound will resolubilize as the carboxylate salt.

  • Aging: Stir the slurry at room temperature for 30 minutes, then cool to 5°C for 1 hour.

  • Isolation: Filter and wash the solid with cold water (5 mL) followed by acetone (20 mL) to remove residual water.

Process Visualization (Graphviz)

The following diagram illustrates the decision logic for selecting the appropriate purification route.

Recrystallization_Workflow Start Crude 3-[(1-Methylpropyl)amino]-butanoic acid PurityCheck Check Initial Purity / State Start->PurityCheck RouteA Purity > 85% (Solid) PurityCheck->RouteA High Purity RouteB Crude / Oil / Salts present PurityCheck->RouteB Low Purity StepA1 Dissolve in Min. Water (65°C) RouteA->StepA1 StepB1 Dissolve in 2M HCl (pH < 2) RouteB->StepB1 StepA2 Add Hot IPA (Anti-Solvent) StepA1->StepA2 StepA3 Cool to 4°C (Seed at 45°C) StepA2->StepA3 FilterDry Filter, Wash (Acetone), Dry StepA3->FilterDry StepB2 Wash with DCM (Remove Crotonic Acid) StepB1->StepB2 StepB3 Adjust pH to 6.2 with NaOH StepB2->StepB3 Precipitate Precipitate Forms (Zwitterion) StepB3->Precipitate Precipitate->StepA1 Optional: Polish Recrystallization Precipitate->FilterDry

Caption: Decision matrix for purification. Route A utilizes solvent displacement for polishing; Route B utilizes pH switching for gross purification.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or too much anti-solvent (IPA) added initially.Re-heat to dissolve oil. Add 5-10% more water. Cool slowly with agitation.
Low Yield pH not exactly at pI (Method B) or too much water used (Method A).Check pH with calibrated meter (aim for 6.2). Concentrate mother liquor.
Gel Formation Concentration too high; rapid precipitation.Dilute the mixture with 20% more solvent. Heat to redissolve and cool slower.
Yellow Color Oxidation products or trace amine.Perform the "Acidic Dissolution/DCM Wash" step from Protocol B before recrystallizing.

References

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Dissertations. Retrieved from [Link]

  • Blackmond, D. G. (2005). Reaction Progress Analysis: Powerful Techniques for Understanding Organic Reactivity. Angewandte Chemie International Edition.

Troubleshooting & Optimization

Technical Support Center: Purification of 3-[(1-Methylpropyl)amino]-butanoic Acid Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-[(1-Methylpropyl)amino]-butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific understanding and practical protocols to achieve high purity of your target molecule.

Introduction

3-[(1-Methylpropyl)amino]-butanoic acid is a chiral molecule with two stereocenters, often synthesized via reductive amination of a β-keto ester, such as ethyl acetoacetate, with sec-butylamine. This synthesis route can lead to a mixture of diastereomers and various byproducts. Effective purification is therefore critical to isolate the desired stereoisomer for downstream applications. This guide will walk you through common purification challenges and provide robust solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise during the purification of 3-[(1-Methylpropyl)amino]-butanoic acid.

Q1: What are the most likely byproducts in my reaction mixture?

A1: The primary byproducts in a reductive amination synthesis of 3-[(1-Methylpropyl)amino]-butanoic acid typically stem from several side reactions:

  • Diastereomers: Due to the two chiral centers in the molecule, a mixture of (3R, 1'R), (3S, 1'S), (3R, 1'S), and (3S, 1'R) stereoisomers can be formed.

  • Unreacted Starting Materials: Residual ethyl acetoacetate and sec-butylamine may be present.

  • Over-alkylation Products: The secondary amine product can potentially react further with the carbonyl compound, although this is less common under controlled conditions.[1]

  • Reduction of the Carbonyl Group: The ketone group of ethyl acetoacetate can be reduced by the reducing agent (e.g., NaBH₄) to form ethyl 3-hydroxybutanoate before amination occurs.[2]

  • Hydrolysis of the Ester: The ethyl ester may be partially or fully hydrolyzed to the corresponding carboxylic acid, especially during workup.

  • Cyanide Adducts: If sodium cyanoborohydride (NaBH₃CN) is used as the reducing agent, the formation of cyanide-containing byproducts is a possibility.

Q2: My initial purification by crystallization is not working. The product is oiling out. What should I do?

A2: Oiling out during crystallization is a common issue, often caused by the presence of impurities or the use of an inappropriate solvent system. Here are some steps to troubleshoot this:

  • Solvent System Adjustment: The chosen solvent may be too good, preventing the formation of a crystalline lattice. If using a single solvent, try a binary or ternary solvent system. A common approach is to dissolve the crude product in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can promote crystal growth.[3]

  • Increase Purity Before Crystallization: Impurities can significantly inhibit crystallization. Consider a preliminary purification step, such as a simple extraction or a quick flash chromatography column, to remove major impurities before attempting crystallization.

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a small amount of pure crystalline product, you can use it as a seed crystal.

  • Slow Cooling: Rapid cooling often leads to the formation of oils. Allow the saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator.

Q3: How can I separate the diastereomers of 3-[(1-Methylpropyl)amino]-butanoic acid?

A3: The separation of diastereomers is a key challenge. Since diastereomers have different physical properties, they can be separated by standard laboratory techniques:

  • Fractional Crystallization: This is often the most straightforward method. By carefully selecting the crystallization solvent, it is possible to selectively crystallize one diastereomer, leaving the others in the mother liquor. This process may need to be repeated several times to achieve high diastereomeric purity.

  • Column Chromatography: Silica gel column chromatography can be effective for separating diastereomers. The difference in polarity between diastereomers, although sometimes small, can be exploited by using an appropriate eluent system.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain very high purity material, preparative HPLC is a powerful tool. Both normal-phase and reversed-phase chromatography can be employed.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during the purification process.

Guide 1: Optimizing Crystallization for Diastereomer Separation

Problem: Poor or no separation of diastereomers during crystallization.

Underlying Principles: The success of fractional crystallization relies on the difference in solubility of the diastereomers in a particular solvent system. The goal is to find a solvent where one diastereomer is significantly less soluble than the others, allowing it to crystallize out selectively.

Troubleshooting Steps:

  • Systematic Solvent Screening:

    • Single Solvents: Test a range of solvents with varying polarities. Common choices for amino acids include water, ethanol, methanol, isopropanol, and acetone.[4]

    • Binary Solvent Systems: If single solvents are unsuccessful, explore binary mixtures. A good starting point is to dissolve the mixture in a small amount of a "good" solvent and then titrate in a "poor" solvent until turbidity is observed. Common binary systems include ethanol/water, methanol/diethyl ether, and ethyl acetate/hexane.[3]

  • Control of Supersaturation and Cooling Rate:

    • Avoid overly concentrated solutions, as this can lead to co-precipitation of all diastereomers.

    • Employ a slow cooling profile. A gradual decrease in temperature allows for the selective crystallization of the least soluble diastereomer.

  • pH Adjustment:

    • The solubility of amino acids is highly pH-dependent. Adjusting the pH of the solution to the isoelectric point (pI) of the target molecule can decrease its solubility and promote crystallization.

Experimental Protocol: Screening for an Effective Crystallization Solvent

  • Place a small amount (e.g., 10-20 mg) of the diastereomeric mixture into several small test tubes.

  • To each tube, add a different solvent or solvent mixture dropwise at room temperature until the solid dissolves.

  • If the solid dissolves readily, the solvent is likely too "good." If it is insoluble, the solvent is too "poor." A suitable solvent will dissolve the compound upon gentle heating.

  • For promising solvents, prepare a saturated solution at an elevated temperature.

  • Allow the solutions to cool slowly to room temperature, and then place them in a refrigerator (4°C) or freezer (-20°C).

  • Observe for crystal formation. Analyze the resulting crystals and the mother liquor by HPLC or NMR to determine the extent of diastereomeric enrichment.

Data Presentation: Example of Solvent Screening Results

Solvent SystemTemperature (°C)ObservationDiastereomeric Ratio (Solid)Diastereomeric Ratio (Mother Liquor)
Ethanol/Water (80:20)4Fine white needles95:5 (Diastereomer A:B)60:40 (Diastereomer A:B)
Isopropanol-20Oiled outN/AN/A
Ethyl Acetate/Hexane (50:50)4Amorphous solid70:30 (Diastereomer A:B)50:50 (Diastereomer A:B)
Guide 2: Developing an HPLC Method for Diastereomer Separation and Purity Analysis

Problem: Inadequate separation of diastereomers or byproducts by HPLC.

Underlying Principles: HPLC is a high-resolution separation technique that can effectively separate compounds with small differences in their physicochemical properties, such as diastereomers. The choice of the stationary phase (column) and mobile phase is crucial for achieving the desired separation.

Troubleshooting Steps:

  • Column Selection:

    • Reversed-Phase (RP) HPLC: C8 and C18 columns are the most common starting points for the separation of moderately polar compounds like amino acids.[5]

    • Chiral Stationary Phases (CSPs): For resolving enantiomers and often for enhancing the separation of diastereomers, chiral columns are highly effective. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin) CSPs are widely used for amino acid separations.[6]

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Varying the type and percentage of the organic modifier can significantly impact the separation.

    • pH and Additives: The retention and selectivity of amino acids are highly sensitive to the pH of the mobile phase. Using buffers (e.g., phosphate or acetate) to control the pH is essential. Additives like trifluoroacetic acid (TFA) or formic acid are often used to improve peak shape.

    • Ion-Pair Reagents: For difficult separations of ionic compounds, adding an ion-pair reagent to the mobile phase can enhance resolution.

Experimental Protocol: HPLC Method Development

  • Initial Screening: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). Use a gradient elution from a low to a high percentage of organic modifier (e.g., 5% to 95% acetonitrile in water, both with 0.1% TFA) to get an initial chromatogram of your mixture.

  • Optimize the Gradient: Based on the initial chromatogram, adjust the gradient slope and time to improve the resolution between the peaks of interest.

  • Isocratic Elution: Once a suitable mobile phase composition is identified from the gradient run, you can develop an isocratic method for routine analysis and quantification.

  • Try Different Columns: If a C18 column does not provide adequate separation, try a C8 column or a column with a different stationary phase chemistry. For challenging diastereomeric separations, screen a selection of chiral columns.

Mandatory Visualization:

HPLC_Method_Development Start Crude Mixture Screen_C18 Screen on C18 Column (Gradient Elution) Start->Screen_C18 Good_Separation Adequate Separation? Screen_C18->Good_Separation Optimize_Gradient Optimize Gradient Profile Isocratic_Method Develop Isocratic Method Optimize_Gradient->Isocratic_Method Isocratic_Method->Good_Separation Good_Separation->Optimize_Gradient No Try_Other_Columns Screen Other Columns (C8, Chiral) Good_Separation->Try_Other_Columns No, after optimization Final_Method Final HPLC Method Good_Separation->Final_Method Yes Optimize_Mobile_Phase Optimize Mobile Phase (pH, Additives) Try_Other_Columns->Optimize_Mobile_Phase Optimize_Mobile_Phase->Good_Separation Purification_Workflow Crude Crude Reaction Mixture (Diastereomers + Byproducts) Extraction Aqueous Workup / Extraction (Removes water-soluble impurities) Crude->Extraction Crystallization Fractional Crystallization (Separates Diastereomers) Extraction->Crystallization Column Column Chromatography (Separates Diastereomers & Byproducts) Crystallization->Column If insufficient purity Analysis Purity Analysis (HPLC, NMR) Crystallization->Analysis Prep_HPLC Preparative HPLC (High Purity Separation) Column->Prep_HPLC For very high purity Column->Analysis Prep_HPLC->Analysis Pure_Product Pure Diastereomer Analysis->Pure_Product Meets specifications

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of 3-[(1-Methylpropyl)amino]-butanoic acid

[1]

Executive Summary

3-[(1-Methylpropyl)amino]-butanoic acid (

1

121

This guide compares two primary analytical approaches:

  • Alternative A (EI-GC/MS): Best for structural verification and isomer differentiation via distinct

    
    -cleavage patterns.[1]
    
  • Alternative B (ESI-LC/MS/MS): Best for trace quantification and biological matrix analysis via soft ionization and collision-induced dissociation (CID).[1]

Mechanistic Fragmentation Analysis

Structural Context

The molecule consists of a butyric acid backbone with a secondary amine at the


1212
  • Molecular Ion (

    
    ):  159 Da[1]
    
  • Protonated Ion (

    
    ):  160 Da[1]
    
Pathway A: Electron Ionization (EI) – The Structural Fingerprint

In EI (70 eV), the radical cation (

2

-cleavage
2
  • Primary

    
    -Cleavage (Backbone Loss): 
    
    • Cleavage of the

      
       bond (loss of the carboxymethyl radical, 
      
      
      , 59 Da).[2]
    • Result: A dominant ion at

      
       100 .[1][2]
      
    • Significance: This confirms the

      
      -amino acid backbone structure.[1][2]
      
  • Secondary

    
    -Cleavage (Side-chain Loss): 
    
    • Cleavage within the sec-butyl group.[1][2]

    • Loss of an ethyl radical (

      
      , 29 Da) from the sec-butyl moiety.[1]
      
    • Result: An ion at

      
       130 .[1][2]
      
    • Differentiation: An isobutyl isomer would lose an isopropyl radical (43 Da) to yield

      
       116, allowing clear distinction.[1][2]
      
Pathway B: Electrospray Ionization (ESI-CID) – The Quantitative Transition

In ESI, the molecule forms a stable


121
  • Neutral Loss of Water:

    • Loss of

      
       (18 Da) from the carboxylic acid group.[1][2]
      
    • Result:

      
       142 .
      
  • Retro-Michael Addition (Characteristic):

    • 
      -amino acids are prone to 
      
      
      bond cleavage (reversal of the Michael addition synthesis).[1][2]
    • Breakage yields Crotonic acid (neutral) and the protonated amine.[1][2]

    • Result:

      
       74  (corresponding to protonated sec-butylamine).[1]
      

Visualizing the Fragmentation Pathways[2][3][4]

The following diagram illustrates the divergent pathways for EI and ESI, highlighting the critical ions for method selection.

FragmentationPathwaysM_EIEI Precursor[M]+• (m/z 159)Frag_100Base Peak (α-cleavage)[M - •CH2COOH]+m/z 100M_EI->Frag_100- •CH2COOH (59 Da)Dominant PathFrag_130Side-chain Ion[M - •C2H5]+m/z 130M_EI->Frag_130- •C2H5 (29 Da)Isomer SpecificM_ESIESI Precursor[M+H]+ (m/z 160)Frag_142Dehydration[M+H - H2O]+m/z 142M_ESI->Frag_142- H2O (18 Da)Low EnergyFrag_74Retro-Michael Amine[sec-butylamine+H]+m/z 74M_ESI->Frag_74C-N CleavageHigh Energy

Figure 1: Divergent fragmentation pathways.[1] EI favors backbone cleavage (



1

Comparative Performance Analysis

The following table contrasts the two alternatives to assist in experimental design.

FeatureAlternative A: EI-GC/MS Alternative B: ESI-LC/MS/MS
Derivatization Required (e.g., MSTFA or Methyl Ester) to induce volatility.[1]Not Required ; direct analysis of the free acid.[1][2]
Primary Ion (

)
100 (Base Peak), 159 (Molecular Ion weak).[1]160 (

), 142 (Fragment).[1]
Isomer ID Superior. Distinct side-chain losses (Ethyl vs Isopropyl) differentiate sec-butyl from iso-butyl forms.[1]Inferior. Isomers often yield identical

and similar water-loss fragments.[1]
Sensitivity Moderate (ng range).[1][2]High (pg range) - Ideal for trace impurity analysis.[1][2]
Mechanism Radical-driven

-cleavage.[1]
Proton-driven dehydration & Retro-Michael.

Experimental Protocol: LC-MS/MS Optimization

For researchers validating this compound in biological or synthetic matrices, the following self-validating protocol ensures data integrity using Alternative B (ESI).

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg standard in 1 mL Methanol:Water (50:50) + 0.1% Formic Acid.[1][2]

  • Concentration: Dilute to 1 µg/mL for infusion tuning.

Step 2: Source Optimization (Direct Infusion)[1]
  • Polarity: Positive Mode (Amine protonation is highly favorable).[1][2]

  • Capillary Voltage: 3.0 - 3.5 kV.[1][2]

  • Cone Voltage: Ramp 15V to 40V.

    • Target: Maximize intensity of

      
       160.
      
    • Check: If

      
       142 is dominant, lower the cone voltage (source fragmentation is occurring).[1][2]
      
Step 3: Collision Energy (CE) Ramping

Perform a CE ramp (5 eV to 50 eV) to establish the breakdown curve.[1][2]

  • Low CE (10-15 eV): Dominant peak should be

    
     142  (
    
    
    ).[1]
  • High CE (25-35 eV): Dominant peak should be

    
     74  (Amine fragment).[1]
    
  • Validation Criterion: The transition

    
     is best for quantification (highest abundance), while 
    
    
    serves as the qualifier transition.
Step 4: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Note: As a

    
    -amino acid, the compound is polar.[1][2] If retention is poor (
    
    
    ), switch to a HILIC column (Amide phase) using 90% Acetonitrile starting conditions.[1][2]

References

  • McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra. University Science Books. (Standard reference for

    
    -cleavage mechanisms in amines).
    
  • Yin, W., Ma, Y., & Zhao, Y. (2006).[2][3] The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. Amino Acids, 31(3), 333-336.[1][3]

  • NIST Mass Spectrometry Data Center. (2023).[1][2] Mass Spectrum of beta-amino acid derivatives. National Institute of Standards and Technology.[1][2][4] [1]

  • PubChem. (2025).[1][2] Compound Summary for (S)-3-Aminobutyric acid. National Library of Medicine.[1][2] [1]

HPLC Method Development Guide: Purity Analysis of 3-[(1-Methylpropyl)amino]-butanoic Acid

[1]

Executive Summary

Analyte: 3-[(1-Methylpropyl)amino]-butanoic acid (also known as N-sec-butyl-3-aminobutyric acid).[1] Chemical Nature: Secondary

1Critical Challenge:
  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) impossible without modification.
    
  • Secondary Amine: Standard primary amine derivatization reagents (e.g., o-phthalaldehyde/OPA) are ineffective .[1]

  • Polarity: High polarity leads to poor retention on standard C18 columns without ion-pairing or derivatization.[1]

This guide compares three distinct analytical strategies, ultimately recommending Pre-column Derivatization with Dansyl Chloride (Dns-Cl) as the most robust protocol for purity determination in standard QC environments, while highlighting HILIC-CAD as a superior alternative for high-throughput R&D.[1]

Part 1: Strategic Method Comparison

The following table contrasts the three primary methodologies available for this specific secondary amino acid.

FeatureMethod A: Derivatization (Dansyl-Cl) Method B: HILIC-CAD Method C: Ion-Pairing RP-HPLC (Low UV)
Principle Chemical attachment of a UV-active tag to the secondary amine.[1]Separation on polar stationary phase; detection by aerosol charging.Suppression of ionization using acidic additives; detection at 205-210 nm.[1]
Suitability High (Targeted). Transforms analyte into a lipophilic, UV-absorbing species.[1]High (Universal). Excellent for polar zwitterions.Low to Moderate . Prone to interference.
Sensitivity Excellent (UV 254 nm or Fluorescence).High (ng levels).Poor (Low S/N ratio).
Robustness High.[2] Derivative is stable; separation is standard C18.Moderate. HILIC requires long equilibration.Low. Baseline drift is common at low UV.
Equipment Standard HPLC-UV/FLD.[1]HPLC with CAD or ELSD.Standard HPLC-UV.[1]
Key Limitation Requires sample prep time (reaction step).Requires specialized detector (CAD).Non-specific; solvent cut-off issues.
Decision Logic for Method Selection

The following diagram illustrates the critical decision pathway for selecting the appropriate method based on your laboratory's capabilities and the analyte's secondary amine structure.

MethodSelectionStartStart: 3-[(1-Methylpropyl)amino]-butanoic acid AnalysisCheckChromophoreDoes analyte have UV Chromophore?Start->CheckChromophoreCheckDetectorIs CAD/ELSD/MS available?CheckChromophore->CheckDetectorNo (Aliphatic)CheckAmineAmine Type CheckCheckDetector->CheckAmineNo (Standard UV only)MethodBALTERNATIVE: HILIC+ CAD DetectionCheckDetector->MethodBYes (Universal Detector)MethodARECOMMENDED: Derivatization (Dansyl-Cl)+ C18 RP-HPLCCheckAmine->MethodASecondary Amine Reagent (Dansyl/FMOC)MethodCAvoid: OPA Derivatization(Reacts only with Primary Amines)CheckAmine->MethodCPrimary Amine Reagent?MethodDFallback: Ion-Pairing RP-HPLC(UV 210 nm)MethodA->MethodDIf derivatization fails

Figure 1: Method Selection Decision Tree. Note the critical branch excluding OPA due to the secondary amine structure.[3]

Part 2: Detailed Experimental Protocols

Protocol A: Dansyl Chloride Derivatization (Recommended)

This method is preferred for purity analysis because it stabilizes the analyte, masks the polar groups allowing use of standard C18 columns, and provides a strong UV signal at 254 nm.

Mechanism: Dansyl chloride reacts with the secondary amine to form a sulfonamide derivative, which is highly fluorescent and UV-active.

1. Reagents & Preparation
  • Dansyl Chloride Solution: 5 mg/mL in Acetone (Prepare fresh or store in dark at 4°C).

  • Buffer: 0.1 M Sodium Carbonate (

    
    ), pH adjusted to 9.5.
    
  • Quenching Reagent: 2% Ethylamine or Methylamine solution.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

2. Derivatization Workflow
  • Mix: Transfer

    
     of sample (approx. 
    
    
    in water) into a reaction vial.
  • Buffer: Add

    
     of Carbonate Buffer (pH 9.5).
    
  • React: Add

    
     of Dansyl Chloride solution. Vortex briefly.
    
  • Incubate: Heat at 55°C for 40 minutes in a heating block (dark).

    • Note: Secondary amines react slower than primary amines; heat is essential.

  • Quench: Add

    
     of quenching reagent to consume excess Dansyl chloride (prevents interfering peaks).
    
  • Dilute: Dilute with mobile phase A (approx.

    
    ) prior to injection.
    
3. HPLC Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    , 
    
    
    .
  • Flow Rate:

    
    .[4]
    
  • Temperature: 30°C.

  • Detection: UV at 254 nm (or Fluorescence: Ex 340 nm / Em 525 nm).

  • Gradient:

    • 0 min: 20% B

    • 15 min: 80% B

    • 20 min: 95% B

    • 20.1 min: 20% B (Re-equilibration)

Protocol B: HILIC-CAD (Modern Alternative)

If your lab possesses a Charged Aerosol Detector (CAD), this method is superior for "true" purity analysis as it detects non-chromophoric impurities (e.g., synthetic precursors lacking amines) that derivatization might miss.

1. HPLC Conditions
  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide),

    
    , 
    
    
    or
    
    
    .
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate:

    
    .[5]
    
  • Temperature: 35°C.

  • Detection: CAD (Nebulizer temp: 35°C).

2. Gradient Profile (HILIC Mode)
  • Note: HILIC runs from High Organic to Low Organic.

  • 0 min: 90% B

  • 10 min: 60% B

  • 12 min: 60% B[6]

  • 12.1 min: 90% B

  • 18 min: 90% B (Extended equilibration is critical for HILIC).

Part 3: Validation & System Suitability

To ensure the trustworthiness of the method, the following System Suitability Test (SST) criteria must be met before routine analysis.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

between Analyte and nearest impurity/reagent peak.
Ensures the derivatization byproducts (e.g., Dansyl-OH) do not co-elute with the product.
Tailing Factor (

)

Secondary amines can interact with silanols; strict tailing control confirms column inertness.
Precision (RSD)

for Retention Time;

for Area (n=6).
Verifies the reproducibility of the derivatization reaction or HILIC equilibration.
Derivatization Efficiency Stable peak area

hours.
Confirms the Dansyl-derivative does not degrade in the autosampler.
Troubleshooting Guide
  • Issue: Extra peaks in the blank (Method A).

    • Cause: Excess Dansyl Chloride hydrolyzing to Dansyl Sulfonic Acid.

    • Solution: Ensure the quenching step (Ethylamine) is performed. The quencher peak will elute early; the analyte peak elutes later.

  • Issue: Drifting Retention Times (Method B - HILIC).

    • Cause: Insufficient water layer formation on the silica surface.

    • Solution: Increase equilibration time between injections. HILIC requires 20+ column volumes of equilibration.

References

  • Sigma-Aldrich. 3-[(1-Methylpropyl)amino]-butanoic acid Product Information. Merck KGaA. Link

  • Lestari, L.A., et al. (2022).[7] "Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review." Food Research, 6(3), 435-442.[7] Link

  • Agilent Technologies. (2010).[8] Analysis of Amino Acids by HPLC: Agilent Technical Note. Link

  • JASCO Inc. Detection of Amino Acids Using HPLC with CD Detection. Link

  • PubChem. Butyric Acid and Derivatives: Chemical and Physical Properties. National Library of Medicine. Link

A Senior Application Scientist's Guide to Validating the Enantiomeric Excess of 3-[(1-Methylpropyl)amino]-butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is a critical quality attribute that can profoundly impact its pharmacological and toxicological properties. This guide provides an in-depth comparison of analytical methodologies for validating the enantiomeric excess (ee) of 3-[(1-Methylpropyl)amino]-butanoic acid, a chiral β-amino acid. We will delve into the mechanistic underpinnings of each technique, present field-proven experimental protocols, and offer a comparative analysis to guide your selection of the most appropriate method for your research needs.

The Significance of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Therefore, the accurate determination of enantiomeric excess, a measure of the purity of a single enantiomer in a mixture, is a non-negotiable aspect of drug development and chemical synthesis.

A Comparative Overview of Analytical Techniques

The validation of the enantiomeric excess of 3-[(1-Methylpropyl)amino]-butanoic acid can be approached through several robust analytical techniques. The choice of method often depends on factors such as the required sensitivity, sample matrix, available instrumentation, and the stage of research or development. This guide will focus on the most established and reliable methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will also explore alternative techniques like Capillary Electrophoresis (CE) and Circular Dichroism (CD) for a comprehensive perspective.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

High-Performance Liquid Chromatography is the most widely employed technique for the enantioselective analysis of chiral compounds due to its versatility, robustness, and high resolving power.[1] For 3-[(1-Methylpropyl)amino]-butanoic acid, two primary HPLC strategies can be implemented: the direct method using a chiral stationary phase and the indirect method involving pre-column derivatization.

Direct Chiral HPLC with Chiral Stationary Phases (CSPs)

The direct approach is often preferred for its simplicity, as it avoids the need for derivatization, thereby reducing sample preparation time and potential sources of error.[2] This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to their separation.

Causality of Separation: Chiral recognition by a CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. These interactions can involve a combination of hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation, resulting in different retention times for the two enantiomers.

Selecting the Right CSP: For a β-amino acid like 3-[(1-Methylpropyl)amino]-butanoic acid, several types of CSPs have shown promise, including those based on macrocyclic glycopeptides (e.g., Teicoplanin-based CHIROBIOTIC T) and polysaccharide derivatives (e.g., cellulose or amylose derivatives).[1][3]

Experimental Protocol: Direct Chiral HPLC

  • Column Selection: CHIROBIOTIC T or a similar macrocyclic glycopeptide-based column is a good starting point.

  • Mobile Phase Preparation: A typical mobile phase for polar ionic compounds on a Teicoplanin-based CSP is a mixture of methanol, acetonitrile, and an acidic or basic modifier. A starting condition could be Methanol/Acetonitrile/Trifluoroacetic Acid (TFA)/Triethylamine (TEA) (50:50:0.1:0.1, v/v/v/v). The ratio of the organic solvents and the concentration of the modifiers should be optimized to achieve the best resolution and peak shape.

  • Sample Preparation: Dissolve the sample of 3-[(1-Methylpropyl)amino]-butanoic acid in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low wavelength UV or alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) may be necessary).

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Workflow for Direct Chiral HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase filter Filter Sample dissolve->filter inject Inject Sample onto Chiral Column filter->inject separate Separation of Enantiomers inject->separate detect UV/ELSD/MS Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Workflow for ee determination by direct chiral HPLC.

Indirect Chiral HPLC via Derivatization

The indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[4] These diastereomers, having different physical and chemical properties, can then be separated on a standard achiral HPLC column, such as a C18 column.

Causality of Separation: The formation of diastereomers introduces a second chiral center of known configuration from the CDA. The resulting diastereomers are no longer mirror images and will interact differently with the achiral stationary phase, allowing for their separation.

Common Chiral Derivatizing Agents: For a secondary amine and a carboxylic acid functionality present in 3-[(1-Methylpropyl)amino]-butanoic acid, several CDAs can be employed. A popular choice is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or its analogs, which react with the amino group.[4] Alternatively, the carboxylic acid group can be derivatized.

Experimental Protocol: Indirect Chiral HPLC with Marfey's Reagent

  • Derivatization:

    • Dissolve approximately 1 mg of the 3-[(1-Methylpropyl)amino]-butanoic acid sample in 200 µL of 1 M sodium bicarbonate solution.

    • Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Heat the mixture at 40 °C for 1 hour.

    • After cooling to room temperature, neutralize the reaction with 200 µL of 1 M HCl.

    • Dilute the mixture with the mobile phase before injection.

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is typically used. For example, a linear gradient from 30% to 70% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection: UV at 340 nm (due to the dinitrophenyl group introduced by Marfey's reagent).

  • Data Analysis: Calculate the enantiomeric excess from the peak areas of the two diastereomers.

Workflow for Indirect Chiral HPLC

cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample derivatize React with Chiral Derivatizing Agent dissolve->derivatize quench Quench Reaction derivatize->quench inject Inject onto Achiral Column quench->inject separate Separation of Diastereomers inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Workflow for ee determination by indirect chiral HPLC.

FeatureDirect Chiral HPLCIndirect Chiral HPLC
Principle Differential interaction with a chiral stationary phase.Formation of diastereomers followed by separation on an achiral stationary phase.
Sample Preparation Minimal, just dissolution and filtration.Requires a chemical derivatization step.
Potential for Error Lower, as there are fewer sample handling steps.Higher, due to potential for kinetic resolution or racemization during derivatization.[5]
Column Cost Higher, as chiral columns are more expensive.Lower, as standard achiral columns are used.
Method Development Can be more complex, requiring screening of different CSPs and mobile phases.Often more straightforward, relying on established derivatization protocols.
Sensitivity May require more sensitive detectors if the analyte lacks a strong chromophore.Derivatization can introduce a chromophore, enhancing UV detectability.[4]

Gas Chromatography (GC): A High-Resolution Alternative

Gas Chromatography is another powerful technique for chiral separations, particularly for volatile and thermally stable compounds.[6] Similar to HPLC, both direct and indirect methods are available for GC analysis. For 3-[(1-Methylpropyl)amino]-butanoic acid, derivatization is necessary to increase its volatility and thermal stability for GC analysis.

Direct Chiral GC with Chiral Stationary Phases

In direct chiral GC, the derivatized enantiomers are separated on a capillary column coated with a chiral stationary phase.

Causality of Separation: The separation mechanism is analogous to chiral HPLC, involving the formation of transient diastereomeric complexes between the derivatized enantiomers and the chiral stationary phase.

Common Chiral Stationary Phases: Cyclodextrin derivatives, such as those found in Chirasil-Val columns, are commonly used for the chiral separation of amino acid derivatives.[7]

Experimental Protocol: Direct Chiral GC

  • Derivatization: A two-step derivatization is typically required. First, the carboxylic acid is esterified (e.g., with methanolic HCl to form the methyl ester), and then the amino group is acylated (e.g., with trifluoroacetic anhydride).

  • GC Conditions:

    • Column: A chiral capillary column, such as a Chirasil-L-Val.

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C and ramping up to 200 °C at 5 °C/min.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Injection Mode: Split or splitless, depending on the sample concentration.

  • Data Analysis: Calculate the enantiomeric excess from the peak areas of the two enantiomers.

Workflow for Direct Chiral GC

cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis derivatize Derivatize to Volatile Analytes inject Inject onto Chiral Column derivatize->inject separate Separation of Enantiomers inject->separate detect FID/MS Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Workflow for ee determination by direct chiral GC.

Indirect Chiral GC via Diastereomer Formation

In this approach, the enantiomers are first derivatized with a chiral reagent to form diastereomers, which are then separated on a standard, achiral GC column.

Experimental Protocol: Indirect Chiral GC

  • Derivatization: The amino group of 3-[(1-Methylpropyl)amino]-butanoic acid can be reacted with a chiral acylating agent such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride. The carboxylic acid group should be esterified first.

  • GC Conditions:

    • Column: A standard achiral capillary column, such as a DB-5 or HP-5.

    • The other GC parameters (injector temperature, oven program, detector) would be similar to the direct method and optimized for the separation of the diastereomeric derivatives.

  • Data Analysis: Calculate the enantiomeric excess from the peak areas of the two diastereomers.

FeatureDirect Chiral GCIndirect Chiral GC
Principle Separation of derivatized enantiomers on a chiral stationary phase.Formation of diastereomers followed by separation on an achiral stationary phase.
Derivatization Required to increase volatility.Required for both diastereomer formation and volatility.
Column Requires a more expensive chiral column.Uses a standard, less expensive achiral column.
Resolution Often provides very high resolution.Resolution depends on the chiral derivatizing agent and the separation on the achiral column.
Considerations The thermal stability of the chiral stationary phase can be a limitation.Potential for side reactions and racemization during derivatization must be carefully evaluated.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural and Purity Analysis

NMR spectroscopy can be a rapid and convenient method for determining enantiomeric excess, avoiding chromatographic separation altogether.[8] The principle relies on converting the enantiomers into diastereomers in situ within the NMR tube, which will then exhibit distinct signals in the NMR spectrum.

NMR with Chiral Derivatizing Agents (CDAs)

Similar to the indirect chromatographic methods, a chiral derivatizing agent is used to convert the enantiomers into diastereomers.

Causality of Distinction: The diastereomers have different chemical environments for their nuclei, leading to different chemical shifts in the NMR spectrum.

A Classic Example: Mosher's Acid: α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid, is a widely used CDA that reacts with amines and alcohols to form diastereomeric amides and esters, respectively.[8] The presence of the trifluoromethyl group provides a clean signal in the ¹⁹F NMR spectrum, which is often simpler to analyze than the ¹H NMR spectrum.

Experimental Protocol: NMR with Mosher's Acid Chloride

  • Derivatization: In an NMR tube, dissolve the 3-[(1-Methylpropyl)amino]-butanoic acid sample in a deuterated solvent (e.g., CDCl₃). Add a slight excess of (R)-Mosher's acid chloride and a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl produced.

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. The enantiomeric excess is determined by the integration ratio of these two signals.

NMR with Chiral Solvating Agents (CSAs)

Chiral solvating agents form transient, non-covalent diastereomeric complexes with the enantiomers. This is a reversible process that occurs rapidly on the NMR timescale.[9]

Causality of Distinction: The rapid equilibrium between the free and complexed states results in a time-averaged spectrum where the signals of the two enantiomers are shifted to different extents, allowing for their resolution.

Common Chiral Solvating Agents: For amino acids, chiral crown ethers or derivatives of binaphthol (BINOL) can be effective CSAs.[9]

Experimental Protocol: NMR with a Chiral Solvating Agent

  • Sample Preparation: In an NMR tube, dissolve the 3-[(1-Methylpropyl)amino]-butanoic acid sample and a molar equivalent of the chiral solvating agent in a suitable deuterated solvent.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a pair of resolved signals and determine the enantiomeric excess from their integration ratio.

Workflow for NMR-based ee Determination

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis dissolve Dissolve Sample and Chiral Auxiliary in NMR Tube acquire Acquire 1H or 19F NMR Spectrum dissolve->acquire integrate Integrate Diastereotopic Signals acquire->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Workflow for ee determination by NMR spectroscopy.

FeatureNMR with CDAsNMR with CSAs
Interaction Covalent bond formation.Non-covalent, reversible complexation.
Sample Preparation Involves a chemical reaction, may require purification.Simple mixing of components in the NMR tube.
Signal Resolution Often larger chemical shift differences (Δδ).Typically smaller Δδ, which can be temperature and concentration dependent.
Analysis Time Longer due to reaction time.Faster, as analysis can be performed immediately after mixing.
Sample Recovery Sample is chemically modified.Sample can be recovered unchanged.

Alternative Methodologies: Capillary Electrophoresis and Circular Dichroism

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers high separation efficiency, short analysis times, and requires only minute sample volumes.[10] Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte.

Principle of Separation: The enantiomers form transient diastereomeric complexes with the chiral selector, which alters their electrophoretic mobility, leading to their separation.[11]

Common Chiral Selectors: Cyclodextrins and their derivatives are the most widely used chiral selectors for amino acids in CE.[12][13]

Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[14] The magnitude of the CD signal is directly proportional to the concentration of the enantiomer and its specific molar ellipticity.

Principle of ee Determination: A calibration curve can be constructed by measuring the CD signal of samples with known enantiomeric excess. The ee of an unknown sample can then be determined from its measured CD signal.[15] While rapid, this method is generally less accurate than chromatographic or NMR methods and is more susceptible to interference from other chiral compounds in the sample.

Conclusion: Selecting the Optimal Method

The validation of the enantiomeric excess of 3-[(1-Methylpropyl)amino]-butanoic acid is a critical step in ensuring its quality and safety for its intended application. The choice of the most suitable analytical method depends on a careful consideration of the specific requirements of the analysis.

  • For routine quality control and high accuracy, direct chiral HPLC is often the method of choice due to its robustness and minimal sample preparation.

  • When a chiral column is not available or for enhanced sensitivity, indirect chiral HPLC with derivatization is a viable alternative.

  • For high-throughput screening or when high resolution is required for complex mixtures, chiral GC can be advantageous, although it necessitates derivatization.

  • For rapid, non-separative analysis, NMR spectroscopy with chiral solvating agents offers a quick and convenient approach.

  • Capillary electrophoresis is an excellent technique when sample volume is limited and high separation efficiency is needed.

  • Circular dichroism can be used for a quick estimation of enantiomeric purity but may lack the accuracy of other methods.

By understanding the principles, advantages, and limitations of each technique presented in this guide, researchers, scientists, and drug development professionals can make informed decisions to ensure the stereochemical integrity of their chiral molecules.

References

  • Chen, J., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Open Science, 8(3), 202203. [Link]

  • SciSpace. A Facile Circular Dichroism Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. [Link]

  • National Center for Biotechnology Information. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]

  • ResearchGate. Chiroptical gas phase spectra of amino acid enantiomers a CD spectra of... [Link]

  • ACS Publications. Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. [Link]

  • Wiley Online Library. Separation of Different Enantiomeric Amino Acids by Capillary Array Electrophoresis. [Link]

  • National Center for Biotechnology Information. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. [Link]

  • ResearchGate. Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. [Link]

  • PubMed. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. [Link]

  • Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]

  • ACS Publications. A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. [Link]

  • ResearchGate. Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. [Link]

  • MDPI. A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. [Link]

  • MDPI. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. [Link]

  • Wikipedia. Chiral derivatizing agent. [Link]

  • Chiral Technologies. Amino Acid Database - HPLC. [Link]

  • PubMed. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Semantic Scholar. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • ARPI - UNIPI. Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. [Link]

  • National Center for Biotechnology Information. Chiral discrimination of α-hydroxy acids and N-Ts-α-amino Acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy. [Link]

  • CAT. Analyses of amino acids, Enantiomeric purity. [Link]

  • ResearchGate. Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis... [Link]

  • PubMed. Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. [Link]

Sources

Technical Guide: Chromatographic Resolution of 3-[(1-Methylpropyl)amino]-butanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 3-[(1-Methylpropyl)amino]-butanoic acid (also known as N-sec-butyl-3-aminobutyric acid) presents a distinct stereochemical challenge due to the presence of two chiral centers: one on the butanoic acid backbone (C3) and one on the N-alkyl substituent (the 1-methylpropyl group). This results in four distinct stereoisomers (two enantiomeric pairs of diastereomers).

This guide evaluates and details the two most effective methodologies for resolving these isomers:

  • Direct Analysis (High-Throughput): Zwitterionic Chiral Stationary Phases (ZWIX) for underivatized separation.

  • Indirect Analysis (High-Sensitivity): Pre-column derivatization using Marfey’s Reagent (FDAA) followed by C18 RP-HPLC.

Part 1: The Stereochemical Challenge

The target molecule is a secondary


-amino acid. The separation must resolve:
  • The Backbone Chirality: (3R) vs. (3S)

  • The Substituent Chirality: (1'R) vs. (1'S) on the sec-butyl group.

This creates four isomers:

  • (3R, 1'R)

  • (3S, 1'S)

  • (3R, 1'S)

  • (3S, 1'R)

Standard C18 columns can typically separate the diastereomeric pairs (e.g., R,R from R,S) due to differences in hydrophobicity, but they cannot separate the enantiomers (R,R from S,S) without a chiral environment.

Part 2: Method A – Direct Separation (ZWIX Zwitterionic Phase)

Best For: Process chemistry, QC release testing, and preparative isolation.

The Chiralpak ZWIX(+) and ZWIX(-) columns are uniquely engineered for amino acids.[1] Unlike crown ethers (which require primary amines) or standard polysaccharides (which often require normal phase), ZWIX phases use a zwitterionic selector (Cinchona alkaloid fused with aminosulfonic acid) that operates via a double ion-pairing mechanism. This is ideal for the secondary amine and carboxylic acid moieties of the target.

Experimental Protocol
  • Column: Chiralpak ZWIX(+) (3 µm, 150 x 3.0 mm)

  • Mobile Phase: MeOH / ACN / H₂O (49:49:2 v/v/v)[1][2]

  • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Note: The acid/base ratio is critical to maintain the zwitterionic state of both the selector and the analyte.

  • Flow Rate: 0.5 mL/min

  • Temperature: 25°C (Lower temperatures, e.g., 10°C, can enhance resolution if needed).

  • Detection: ELSD (Evaporative Light Scattering) or LC-MS (ESI+). UV detection is difficult due to the lack of a strong chromophore in the native molecule.

Mechanism of Action

The ZWIX selector contains a positively charged quinuclidine nitrogen and a negatively charged sulfonic acid group. The target amino acid binds via:

  • Ionic Interaction A: Target carboxylate (-)

    
     Selector Quinuclidine (+).
    
  • Ionic Interaction B: Target ammonium (+)

    
     Selector Sulfonate (-).
    
  • Steric Fit: The sec-butyl group fits into the chiral cleft of the Cinchona alkaloid.

ZWIX_Mechanism cluster_0 Mobile Phase (Bulk) cluster_1 Stationary Phase (ZWIX) Analyte Target Molecule (Zwitterion) Interaction Double Ion-Pairing Complex Analyte->Interaction Diffusion Selector Cinchona-Sulfonic Acid Selector Selector->Interaction Binding Separation Resolved Isomers (Elution Order varies) Interaction->Separation Differential Stability

Caption: The double ion-pairing mechanism on ZWIX phases allows simultaneous recognition of the amine and acid termini.

Part 3: Method B – Derivatization (Marfey’s Method)

Best For: Biological matrices (PK studies), trace impurity analysis, and UV-only labs.

Since the target is a secondary amine, it reacts readily with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA).[3] This reagent introduces a third chiral center (L-Ala) and a strong UV chromophore (Dinitrophenyl, DNP).

Why This Works

The reaction converts the 4 isomers into 4 diastereomers:

  • (3R, 1'R)-L-FDAA

  • (3S, 1'S)-L-FDAA

  • (3R, 1'S)-L-FDAA

  • (3S, 1'R)-L-FDAA

Because all products are now diastereomers (not enantiomers), they can be separated on a standard achiral C18 column.

Experimental Protocol

Step 1: Derivatization

  • Take 50 µL of sample (50 mM in water).

  • Add 100 µL of 1% L-FDAA in acetone.

  • Add 20 µL of 1 M NaHCO₃.

  • Heat at 40°C for 1 hour.

  • Quench with 20 µL of 1 M HCl.

Step 2: HPLC Separation

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 50 mM Triethylamine phosphate pH 3.0).

  • Mobile Phase B: Acetonitrile.[2][4]

  • Gradient: 10% B to 60% B over 45 minutes.

  • Detection: UV at 340 nm (DNP absorption max).

Expected Elution Order

Typically, L-FDAA derivatives of D-amino acids elute after L-amino acids due to hydrogen bonding patterns in the derivative that affect hydrophobicity. For this specific molecule, the elution order must be confirmed with standards, but the high peak capacity of C18 usually resolves all four.

Part 4: Comparative Analysis

FeatureMethod A: ZWIX(+) (Direct)Method B: Marfey's (Indirect)
Separation Mode Chiral Normal/Polar IonicAchiral Reverse Phase
Sample Prep Dilute & Shoot1-Hour Chemical Reaction
Detection MS or ELSD (Weak UV)UV (340 nm) or MS
Resolution High for enantiomersVery High for all 4 isomers
Cost High (Specialized Column)Low (Standard Column + Reagent)
Throughput < 20 mins> 60 mins (inc. prep)
Suitability Production / QCBioanalysis / R&D

Part 5: Decision Matrix & Troubleshooting

Decision_Matrix Start Start: Select Method Q1 Is UV detection required? Start->Q1 Q2 Is the sample a complex biological matrix? Q1->Q2 No (MS/ELSD available) Method_B Use Marfey's Reagent (Derivatization + C18) Q1->Method_B Yes (No MS available) Method_A Use ZWIX(+) Column (Direct Analysis) Q2->Method_A No (Pure substance) Q2->Method_B Yes (Remove matrix)

Caption: Decision tree for selecting the optimal separation strategy based on lab capabilities and sample type.

Troubleshooting Tips:

  • ZWIX Tailing: If peaks tail on the ZWIX column, increase the ionic strength by raising the DEA/Formic acid concentration (maintaining the ratio) or add 1-2% water if using strict polar organic mode.

  • Marfey's Incomplete Reaction: Secondary amines react slower than primary amines. Ensure the temperature is maintained at 40-50°C and check pH is > 8.0 during reaction.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). (Zwitterionic phases for underivatized amino acids).[1][5][6][7] Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.[8] (Standard protocol for FDAA derivatization). Link[8]

  • Ilisz, I., et al. (2012). Separation of alpha-amino acids on zwitterionic chiral stationary phases. Journal of Chromatography A. (Mechanism of ZWIX separation). Link

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary and secondary amines. Tetrahedron Letters. Link

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 3-[(1-Methylpropyl)amino]-butanoic acid

[1]

Part 1: Executive Safety Summary

Status: Hazardous Chemical Intermediate Immediate Action: Do not dispose of via sanitary sewer (sink) or general trash.[1] Primary Hazard Class: Irritant / Potential Corrosive (Amine/Acid functionality).[1]

This guide outlines the operational protocols for the disposal of 3-[(1-Methylpropyl)amino]-butanoic acid (also known as N-sec-butyl-3-aminobutyric acid).[1] As a

1
Critical Prohibitions (The "Never" List)
  • NEVER mix with Bleach (Sodium Hypochlorite) .

    • Reasoning: The secondary amine group reacts with hypochlorite to form N-chloramines, which are toxic and potentially explosive.

  • NEVER mix with Nitrites or Nitrous Acid .

    • Reasoning: Forms N-nitrosamines, which are potent carcinogens.

  • NEVER dispose of down the drain.

    • Reasoning: Even if water-soluble, amino acid intermediates can disrupt local wastewater microbial balance or pass through untreated.

Part 2: Chemical Profile & Waste Characterization

To classify the waste stream correctly under regulations (such as RCRA in the US or EWC in Europe), you must understand the chemical behavior of the substance.

FeatureDescriptionDisposal Implication
Structure Secondary Amine + Carboxylic AcidAmphoteric (Zwitterionic).[1] Solubility changes with pH.
Physical State Likely Solid or Viscous OilDetermines packaging (Drum vs. Lab Pack).[1]
Acidity/Basicity pKa ~4 (Acid), pKa ~10 (Amine)Buffering capacity may require significant acid/base for neutralization.[1]
Reactivity Nucleophilic (Amine)Incompatible with acid chlorides, anhydrides, and strong oxidizers.
Regulatory Classification

While this specific isomer may not be explicitly listed on the EPA "P" or "U" lists, it must be treated as a Characteristic Hazardous Waste due to:

  • Toxicity (Unknown): In the absence of specific LD50 data, the "Precautionary Principle" mandates treating it as a Target Organ Toxin.[1]

  • Corrosivity: If in solution with pH

    
     2 or 
    
    
    12.5.[1][2]

Part 3: Disposal Decision Logic (Workflow)

The following decision tree illustrates the correct segregation pathway for this chemical.

DisposalWorkflowStartWaste: 3-[(1-Methylpropyl)amino]-butanoic acidStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidWasteStream D: SolidHazardous WasteSolid->SolidWasteDouble BagSolventCheckIdentify Solvent CarrierLiquid->SolventCheckOrganicOrganic SolventSolventCheck->OrganicAqueousAqueous SolutionSolventCheck->AqueousHalogenCheckContains Halogens?(DCM, Chloroform)Organic->HalogenCheckpHCheckCheck pHAqueous->pHCheckHaloWasteStream A: HalogenatedOrganic WasteHalogenCheck->HaloWasteYesNonHaloWasteStream B: Non-HalogenatedOrganic WasteHalogenCheck->NonHaloWasteNoNeutralizeAdjust to pH 5-9(If required by facility)pHCheck->NeutralizeCorrosive (pH <2 or >12)AqWasteStream C: AqueousChemical WastepHCheck->AqWasteNeutralNeutralize->AqWaste

Figure 1: Decision logic for segregating amino acid derivative waste streams.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired raw material, spill cleanup residues, or contaminated solids.[3]

  • Primary Containment: Transfer the material into a chemically compatible screw-top jar (HDPE or Amber Glass).

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 3-[(1-Methylpropyl)amino]-butanoic acid.

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Secondary Containment: Place the jar inside a clear, 6-mil polyethylene bag (zip-lock or heat sealed).

  • Segregation: Place the bagged container into the Solid Hazardous Waste Drum (typically a wide-mouth fiber or poly drum).[1]

  • Documentation: Log the weight on the satellite accumulation area inventory sheet.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors or reaction solvents containing the compound.[1][4]

  • Identify the Carrier:

    • If the solvent is Dichloromethane (DCM) or Chloroform : Use the Halogenated waste stream.[1]

    • If the solvent is Methanol , Ethyl Acetate , or THF : Use the Non-Halogenated waste stream.

    • If Water : Use the Aqueous waste stream.[1]

  • Compatibility Check: Ensure no oxidizers (Peroxides, Nitric Acid) are present in the waste container.[1]

  • Transfer: Pour into the appropriate safety carboy (HDPE or Steel) using a funnel to prevent splashing.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[1]

  • Cap & Label: Secure the cap tightly. Ensure the label lists "3-[(1-Methylpropyl)amino]-butanoic acid" as a constituent, even if it is <1% of the volume.

Protocol C: Spill Management (Emergency)

Scenario: 50g of solid powder dropped on the floor.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 respirator.

  • Isolation: Mark the area.[1][5]

  • Neutralization (Optional): Not typically required for this zwitterion unless large quantities of strong acid/base were also spilled.

  • Cleanup:

    • Cover the spill with an inert absorbent (Vermiculite or Sand) to suppress dust.

    • Sweep carefully into a dustpan.

    • Do not use a vacuum cleaner (risk of aerosolization unless HEPA filtered).

  • Disposal: Treat the sweepings and the contaminated gloves/absorbent as Protocol A (Solid Waste) .[1]

  • Decontamination: Wash the surface with soap and water; collect the rinse water as Protocol B (Aqueous Waste) .[1]

Part 5: Scientific Rationale & Incompatibilities[1]

The "Bleach" Danger (Mechanistic Insight)

Researchers often use bleach to decontaminate biological surfaces.[1] However, 3-[(1-Methylpropyl)amino]-butanoic acid contains a secondary amine .

  • Reaction:

    
    
    
  • Result: Formation of organic chloramines.[1] These are less stable than inorganic chloramines and can be toxic or explosive in concentrated forms.[6]

  • Protocol: Use a surfactant-based cleaner (soap/water) or an alcohol-based disinfectant instead of bleach for cleaning surfaces contaminated with this compound.[1]

Zwitterionic Solubility

As an amino acid derivative, this compound has an isoelectric point (pI).[1]

  • At pH

    
     pI, solubility in water is at its minimum, potentially causing precipitation in waste lines.
    
  • Action: Maintain aqueous waste streams at slightly acidic (pH 3-4) or basic (pH 9-10) levels if precipitation is observed, ensuring the solution remains homogeneous for the waste contractor.

References

  • United States Environmental Protection Agency (EPA). (2025).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Waste Disposal Guide - Chemical Segregation.[1] Retrieved from [Link]

  • Princeton University EHS. (n.d.). Chemical Incompatibility Chart.[1] Retrieved from [Link]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link]

Personal Protective Equipment (PPE) & Handling Guide: 3-[(1-Methylpropyl)amino]-butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Status: Research Chemical / Substance of Unknown Toxicity Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer Physical State: Solid (Zwitterionic Powder)

Handling 3-[(1-Methylpropyl)amino]-butanoic acid requires a defensive safety posture.[1][2][3] As a secondary amine derivative of a beta-amino acid, this compound possesses structural motifs capable of dermal sensitization and mucous membrane irritation. Because specific toxicological data (LD50, chronic exposure limits) may be incomplete for this specific derivative, Universal Precautions for Novel Chemical Entities (NCEs) must be applied.

The Golden Rule: Treat the solid phase as an inhalation hazard and the solution phase as a dermal permeation hazard.

Chemical Hazard Analysis & Risk Assessment

To select the correct PPE, we must first understand the "Why" behind the hazard.

FeatureChemical LogicSafety Implication
Amine Functionality Secondary amine (

). Basic pKa (~9-10).
Corrosive/Irritating to moist membranes (eyes, lungs). Potential to form nitrosamines if exposed to nitrosating agents.
Carboxylic Acid Zwitterionic character in solid state.High melting point solid. Likely to generate fine, electrostatic dust during weighing.
Alkyl Chain sec-butyl group (1-methylpropyl).Increases lipophilicity compared to glycine/alanine. Enhanced skin permeation potential compared to simple amino acids.

Critical Warning: Do not rely solely on the absence of a "Skull and Crossbones" pictogram. Amino acid derivatives often carry hidden risks of sensitization (anaphylaxis) upon repeated exposure.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system.

A. Hand Protection (Glove Logic)

Standard nitrile exam gloves are insufficient for solution-phase handling involving organic solvents.

TaskRecommended MaterialThicknessRationale
Solid Handling (Weighing)Nitrile (Disposable) 0.11 mm (minimum)Provides adequate barrier against dry powders. Protects against incidental contact.[1]
Solution Handling (Aqueous/Buffer)Nitrile (Disposable) 0.11 mmWater-based solutions have low permeation rates through nitrile.
Solution Handling (DCM/DMF/DMSO)Laminate (Silver Shield) or Double Gloving >0.15 mm (combined)The sec-butyl group increases solubility in organics. Chlorinated solvents (DCM) permeate standard nitrile in <2 minutes. Protocol: Wear Laminate liners under Nitrile outer gloves.
B. Eye & Face Protection

Safety glasses are the baseline, but not the ceiling.

  • Standard Protocol: Chemical Safety Goggles (Indirect Vented).

    • Reasoning: As a fine powder, the static charge common in amino acids can cause particles to "jump" or disperse unpredictably. Safety glasses with side shields do not seal against airborne dust.

  • High-Risk Operations (Scale-up >5g): Add a Face Shield over goggles to protect the neck and face from potential splashes during exothermic neutralization steps.

C. Respiratory Protection

Engineering controls (Fume Hood) are primary. Respirators are the backup.

  • Primary Control: All handling must occur inside a certified Chemical Fume Hood.

  • Secondary (If hood is unavailable): N95 or P100 Particulate Respirator.

    • Caveat: If the chemical is dissolved in volatile solvents, a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 pre-filter is mandatory.

D. Body Protection[1][2][3]
  • Lab Coat: 100% Cotton or Nomex (flame resistant). Avoid synthetic blends that melt on skin.

  • Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic shoes.

Operational Workflow: Step-by-Step

This protocol integrates safety into the experimental flow.

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing fan or antistatic gun near the balance. 3-[(1-Methylpropyl)amino]-butanoic acid is prone to static buildup, which causes powder scattering.

  • Draft Shielding: Use the balance draft shield. Do not weigh on an open bench.

  • Transfer: Use a disposable spatula. Do not return excess chemical to the stock container (prevents cross-contamination).

Phase 2: Solubilization

The choice of solvent dictates the risk.

  • Aqueous/Buffer: Slowly add the solid to the liquid while stirring. The amine group may raise the pH; exotherm is possible but likely mild.

  • Organic Synthesis: If dissolving in DCM or DMF, assume the chemical will penetrate gloves instantly upon contact.

    • Action: Check glove integrity immediately after any splash. Change gloves if a splash occurs.

Phase 3: Spill Management
  • Dry Spill: Do not sweep (creates dust). Cover with wet paper towels (if water-compatible) or oil-treated sweeping compound, then scoop into a bag.

  • Wet Spill: Absorb with vermiculite or sand. Neutralize the surface with a mild citric acid solution (to neutralize the amine) before final wipe-down.

Decision Logic Diagram (PPE Selection)

The following diagram illustrates the decision-making process for selecting the appropriate protective measures based on the state of the chemical.

PPE_Decision_Tree Start Start: Handling 3-[(1-Methylpropyl)amino]-butanoic acid State_Check Determine Physical State Start->State_Check Solid Solid (Powder) State_Check->Solid Solution Solution / Liquid State_Check->Solution PPE_Solid PPE: Nitrile Gloves + Goggles Control: Fume Hood + Static Bar Solid->PPE_Solid Inhalation Risk Solvent_Check Identify Solvent Solution->Solvent_Check Aqueous Aqueous / Buffer Solvent_Check->Aqueous Organic Organic (DCM, DMF, DMSO) Solvent_Check->Organic PPE_Aq PPE: Nitrile Gloves + Safety Glasses Control: Fume Hood Aqueous->PPE_Aq Low Permeation Risk PPE_Org PPE: Laminate/Double Gloves + Goggles Control: Fume Hood (High Flow) Organic->PPE_Org High Permeation Risk

Caption: Logical workflow for determining PPE requirements based on physical state and solvent carrier. Red nodes indicate high-risk pathways requiring enhanced barrier protection.

Disposal & Deactivation

Do not dispose of this chemical down the drain.[4] As a research chemical, it must be treated as hazardous waste.

  • Segregation: Segregate into "Basic Organic Waste" (due to the amine) or "Solid Hazardous Waste."

  • Labeling: Clearly label the waste container with the full chemical name. Do not use abbreviations like "Amino Acid Deriv."

  • Deactivation (Glassware): Rinse glassware with a dilute acid solution (e.g., 5% HCl) to protonate the amine and ensure solubility, followed by a triple water rinse. Collect all rinsates as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5][6] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • PubChem. (n.d.).[7][8] Compound Summary: 3-Aminobutanoic acid (Structural Analog). National Library of Medicine. [Link]

Sources

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